Dimethyl but-2-enedioate
Description
Significance of Dimethyl Fumarate (B1241708) in Biomedical Research
Dimethyl fumarate's journey in the medical field is a notable example of drug repurposing. frontiersin.org Initially used as a fungicide, its potent anti-inflammatory and immunomodulatory properties have propelled it to the forefront of biomedical investigation. frontiersin.org The significance of DMF in research is underscored by its approval for the treatment of psoriasis and relapsing-remitting multiple sclerosis (MS). frontiersin.orgresearchgate.net This has spurred a wave of research to understand its mechanisms of action and explore its utility in other conditions characterized by inflammation and oxidative stress. frontiersin.orgmdpi.com
The compound's ability to modulate complex cellular pathways makes it a valuable tool for researchers studying the interplay between the immune system and various diseases. europa.euresearchgate.net Its effects are thought to be mediated through multiple pathways, including the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) transcriptional pathway and the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB). frontiersin.orgdrugbank.com This multifaceted mechanism of action provides a rich area for scientific exploration. multiplesclerosisnewstoday.com
Overview of Preclinical Investigation Trajectory
The preclinical investigation of dimethyl fumarate has been extensive, laying the groundwork for its clinical applications. europa.eueuropa.eu Early studies focused on its effects in models of inflammatory skin diseases, which ultimately led to its use in psoriasis. mdpi.com
A significant breakthrough in preclinical research was the discovery of its efficacy in experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis. frontiersin.orgijbcp.com These studies demonstrated that DMF could reduce inflammation in the central nervous system and protect nerve cells from damage. ijbcp.commdpi.com Further preclinical work has explored its potential in a variety of other conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as certain types of cancer. nih.govresearchgate.net
Preclinical studies have been instrumental in elucidating the molecular mechanisms underlying DMF's therapeutic effects. europa.eupnas.org Research in cellular and animal models has shown that DMF can modulate immune cell populations, decrease the production of pro-inflammatory molecules, and enhance cellular antioxidant defenses. europa.euresearchgate.net For instance, in models of allergic asthma, DMF has been shown to reduce airway inflammation by activating the Nrf2 pathway in regulatory T cells. frontiersin.org In the context of obesity, preclinical research suggests that DMF and its primary metabolite, monomethyl fumarate (MMF), may interfere with adipogenesis. mdpi.com
The trajectory of preclinical investigation has also involved the development of new formulations and derivatives to improve its properties. nih.govresearchgate.net These studies continue to expand our understanding of dimethyl fumarate's therapeutic potential and provide a strong rationale for its ongoing investigation in a wide range of diseases.
Below is a table summarizing some of the key preclinical findings for dimethyl fumarate in various disease models.
| Disease Model | Key Preclinical Findings |
| Multiple Sclerosis (EAE) | Reduced relapse rates and central nervous system inflammation. frontiersin.orgijbcp.com |
| Psoriasis | Demonstrated anti-inflammatory and immunomodulatory effects. mdpi.com |
| Neurodegenerative Diseases | Showed neuroprotective effects in models of Alzheimer's and Parkinson's disease. nih.gov |
| Allergic Asthma | Reduced airway inflammation through Nrf2 activation in regulatory T cells. frontiersin.org |
| Obesity | Interfered with adipogenesis and reduced body weight in diet-induced obese mice. mdpi.com |
| Stroke | Reduced ischemia-associated inflammation and improved neurological recovery in animal models. mdpi.com |
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
The mechanism of action of dimethyl fumarate in multiple sclerosis is not well understood. It is thought to involve dimethyl fumarate degradation to its active metabolite, monomethyl fumarate (MMF). Both dimethyl fumarate and MMF up-regulate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway that is activated in response to oxidative stress. Dimethyl fumarate also suppresses pro-inflammatory genes through nuclear factor kappa B inhibition. Additionally, MMF acts as an agonist at the nicotinic acid receptor, but the relevance of this is unknown. It has been suggested that dimethyl fumarate exerts its immunomodulatory effects through changes in the composition and phenotype of immune cells. It reduces CNS infiltration and alters the composition of all lymphocyte subpopulations, especially for cytotoxic and effector T cells. This causes a shift from a mainly pro-inflammatory phenotype to an anti-inflammatory one. Dimethyl fumarate (DMF) is a fumaric acid ester that is used to treat psoriasis and multiple sclerosis. Recently, DMF was found to exhibit anti-tumor effects. However, the molecular mechanisms underlying these effects have not been elucidated. In this study, we investigated the mechanism of DMF-induced apoptosis in different human hematopoietic tumor cell lines. We found that DMF induced apoptosis in different human hematopoietic tumor cell lines but it did not affect the normal human B lymphocyte cell line RPMI 1788. We also observed a concurrent increase in caspase-3 activity and in the number of Annexin-V-positive cells. Furthermore, an examination of the survival signals, which are activated by apoptotic stimuli, revealed that DMF significantly inhibited nuclear factor-kB (NF-kB) p65 nuclear translocation. In addition, DMF suppressed B-cell lymphoma extra-large (Bcl-xL) and X-linked inhibitor of apoptosis (XIAP) expression whereas Bcl-2, survivin, Bcl-2-associated X protein (Bax), and Bim levels did not change. These results indicated that DMF induced apoptosis by suppressing NF-kB activation, and Bcl-xL and XIAP expression. These findings suggested that DMF might have potential as an anticancer agent that could be used in combination therapy with other anticancer drugs for the treatment of human hematopoietic tumors. Oxidative stress plays a crucial role in many neurodegenerative conditions such as Alzheimer's disease, amyotrophic lateral sclerosis and Parkinson's as well as Huntington's disease. Inflammation and oxidative stress are also thought to promote tissue damage in multiple sclerosis (MS). Recent data point at an important role of anti-oxidative pathways for tissue protection in chronic-progressive MS, particularly involving the transcription factor nuclear factor (erythroid-derived 2)-related factor 2 (Nrf2). ... In vitro, application of dimethylfumarate (DMF) leads to stabilization of Nrf2, activation of Nrf2-dependent transcriptional activity and abundant synthesis of detoxifying proteins. Furthermore, application of FAE involves direct modification of the inhibitor of Nrf2, Kelch-like ECH-associated protein 1. On cellular levels, the application of FAE enhances neuronal survival and protects astrocytes against oxidative stress. Increased levels of Nrf2 are detected in the central nervous system of DMF treated mice suffering from experimental autoimmune encephalomyelitis (EAE), an animal model of MS. In EAE, DMF ameliorates the disease course and improves preservation of myelin, axons and neurons. Finally, Nrf2 is also up-regulated in the spinal cord of autopsy specimens from untreated patients with MS, probably as part of a naturally occurring anti-oxidative response. In summary, oxidative stress and anti-oxidative pathways are important players in MS pathophysiology and constitute a promising target for future MS therapies like FAE. Multiple sclerosis (MS) is the most common multifocal inflammatory demyelinating disease of the central nervous system (CNS). Due to the progressive neurodegenerative nature of MS, developing treatments that exhibit direct neuroprotective effects are needed. Tecfidera (BG-12) is an oral formulation of the fumaric acid esters (FAE), containing the active metabolite dimethyl fumarate (DMF). Although BG-12 showed remarkable efficacy in lowering relapse rates in clinical trials, its mechanism of action in MS is not yet well understood. In this study, we reported the potential neuroprotective effects of dimethyl fumarate (DMF) on mouse and rat neural stem/progenitor cells (NPCs) and neurons. We found that DMF increased the frequency of the multipotent neurospheres and the survival of NPCs following oxidative stress with hydrogen peroxide (H2O2) treatment. In addition, utilizing the reactive oxygen species (ROS) assay, we showed that DMF reduced ROS production induced by H2O2. DMF also decreased oxidative stress-induced apoptosis. Using motor neuron survival assay, DMF significantly promoted survival of motor neurons under oxidative stress. We further analyzed the expression of oxidative stress-induced genes in the NPC cultures and showed that DMF increased the expression of transcription factor nuclear factor-erythroid 2-related factor 2 (Nrf2) at both levels of RNA and protein. Furthermore, we demonstrated the involvement of Nrf2-ERK1/2 MAPK pathway in DMF-mediated neuroprotection. Finally, we utilized SuperArray gene screen technology to identify additional anti-oxidative stress genes (Gstp1, Sod2, Nqo1, Srxn1, Fth1). Our data suggests that analysis of anti-oxidative stress mechanisms may yield further insights into new targets for treatment of multiple sclerosis (MS). The mechanism by which dimethyl fumarate (DMF) exerts its therapeutic effect in multiple sclerosis is unknown. DMF and the metabolite, monomethyl fumarate (MMF), have been shown to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway in vitro and in vivo in animals and humans. The Nrf2 pathway is involved in the cellular response to oxidative stress. MMF has been identified as a nicotinic acid receptor agonist in vitro. For more Mechanism of Action (Complete) data for DIMETHYL FUMARATE (14 total), please visit the HSDB record page. |
|---|---|
CAS No. |
23055-10-9 |
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
dimethyl but-2-enedioate |
InChI |
InChI=1S/C6H8O4/c1-9-5(7)3-4-6(8)10-2/h3-4H,1-2H3 |
InChI Key |
LDCRTTXIJACKKU-UHFFFAOYSA-N |
Isomeric SMILES |
COC(=O)/C=C/C(=O)OC |
Canonical SMILES |
COC(=O)C=CC(=O)OC |
boiling_point |
193 °C 193Â °C |
Color/Form |
White to off-white powder Crystals |
density |
1.37 g/cu cm at 20 °C 1.37 g/cm³ Relative density (water = 1): 1.4 |
melting_point |
101.70 °C 102 °C 104Â °C |
physical_description |
Solid; [HSDB] Off-white crystalline solid; [Sigma-Aldrich MSDS] Solid WHITE CRYSTALLINE POWDER. |
solubility |
Highly soluble in water Soluble in acetone, chloroform Solubility in water, g/l: 1.6 (poor) |
vapor_density |
Relative vapor density (air = 1): 5 |
vapor_pressure |
3.83 [mmHg] negligible |
Origin of Product |
United States |
Synthetic and Analytical Methodologies for Dimethyl Fumarate Research
Chemical Synthesis Pathways for Research Applications
Several laboratory-scale methods are employed for the synthesis of dimethyl fumarate (B1241708). These pathways include the isomerization of its geometric isomer, dimethyl maleate (B1232345), the direct esterification of fumaric acid, and other alternative routes.
Isomerization of Dimethyl Maleate
The conversion of dimethyl maleate to the more stable trans-isomer, dimethyl fumarate, is a well-established synthetic route. researchgate.net This isomerization can be catalyzed by various reagents. One approach involves the reversible nucleophilic addition of an amine, which can be assisted by a Lewis acid catalyst. researchgate.net Other reported catalysts for this transformation include triphenyl phosphine, thiourea, and fumaryl (B14642384) chloride. google.comgoogle.com Additionally, N-heterocyclic carbenes (NHCs), such as 3-benzylbenzothiazolylidene, have been shown to effectively catalyze the isomerization of dimethyl maleate to dimethyl fumarate. benthamdirect.com
Fischer Esterification of Fumaric Acid
A classic and fundamental method for preparing esters, the Fischer esterification, is commonly used for the synthesis of dimethyl fumarate. researchgate.netchegg.com This reaction involves treating fumaric acid with methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid. chegg.comgoogle.com The reaction is reversible and proceeds by protonating the carboxylic acid, followed by nucleophilic attack by methanol and subsequent dehydration. google.com While effective, this method can lead to the formation of dimethyl sulfate (B86663) as a genotoxic impurity, particularly when sulfuric acid is used as the catalyst. google.comgoogle.comgoogle.com Reaction temperatures are often maintained between 55°C and 75°C. google.comresearchgate.net
Alternative Synthetic Approaches
Researchers have developed alternative and improved processes to overcome the limitations of traditional methods. researchgate.net One notable approach begins with maleic anhydride (B1165640) instead of fumaric acid. google.comgoogle.com This process can be performed as a "one-pot" synthesis, which involves the ring-opening of maleic anhydride with methanol to form monomethyl maleate. google.comgoogle.comgoogleapis.com This intermediate is then isomerized, often with a Lewis acid catalyst like aluminum chloride, to yield monomethyl fumarate. google.comgoogleapis.com The monomethyl fumarate is subsequently converted to dimethyl fumarate through an acid-catalyzed or acid chloride-mediated esterification. google.comgoogle.comgoogleapis.com Continuous flow technology has also been applied to the synthesis of DMF, offering a more sustainable and efficient process suitable for industrial applications by minimizing impurities and improving conversion rates. cambrex.com
Analytical Characterization of Dimethyl Fumarate and its Metabolites in Experimental Systems
Following administration, dimethyl fumarate is rapidly and completely hydrolyzed by esterases in the body to its active metabolite, monomethyl fumarate (MMF). fda.gov Therefore, DMF itself is often not quantifiable in plasma. fda.gov The focus of bioanalytical methods is thus on the accurate detection and quantification of MMF in biological matrices.
Detection and Quantification of Monomethyl Fumarate in Biological Matrices
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of monomethyl fumarate in biological samples such as human plasma. fda.govejbps.comnih.govresearchgate.net These methods are valued for their high sensitivity, selectivity, and robustness. ejbps.comnih.gov
Sample preparation is a critical step to ensure accurate analysis. Common techniques include protein precipitation and solid-phase extraction (SPE) to remove interfering substances from the plasma matrix. fda.govejbps.comnih.govresearchgate.net To account for variability during sample processing and analysis, a stable isotope-labeled internal standard, such as monomethyl fumarate-d3 or monomethyl fumarate-d5, is typically used. fda.govnih.gov
The developed LC-MS/MS methods are fully validated according to regulatory guidelines. nih.govresearchgate.net Validation includes establishing linearity over a specific concentration range, with reported ranges including 5.03–2006.92 ng/mL and 31.25–4000 ng/mL. nih.govresearchgate.net The lower limit of quantification (LLOQ) is a key parameter, often established at levels such as 25 ng/mL, allowing for the measurement of low concentrations of the metabolite in plasma. fda.gov The precision and accuracy of the methods are confirmed at multiple quality control concentrations to ensure reliable and repeatable results. ejbps.comresearchgate.net
Molecular and Cellular Mechanisms of Action
Modulation of the Nrf2-Keap1 Antioxidant Pathway
Dimethyl fumarate (B1241708) (DMF) and its primary active metabolite, monomethyl fumarate (MMF), are well-documented activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress. nih.govmdpi.comnih.gov
Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates Nrf2's continuous degradation. mdpi.commdpi.com DMF, being an electrophilic compound, can disrupt this interaction. mdpi.compnas.org It is believed that DMF and its metabolite MMF covalently modify specific, highly reactive cysteine residues on Keap1. nih.govmdpi.commdpi.commdpi.com This modification, a process known as succination, induces a conformational change in the Keap1 protein. mdpi.comaacrjournals.org This structural alteration prevents Keap1 from binding to Nrf2 and targeting it for degradation. mdpi.commdpi.com As a result, Nrf2 is released from Keap1's inhibitory control, allowing it to accumulate and translocate into the nucleus. mdpi.compnas.orgaacrjournals.org
One of the most critical sites for this modification is the cysteine residue at position 151 (Cys151) on Keap1. pnas.orgmdpi.comresearchgate.net Studies have shown that both DMF and MMF preferentially form covalent bonds with Cys151, highlighting it as a crucial target for the activation of the Nrf2 pathway. mdpi.comresearchgate.net
Once translocated into the nucleus, stabilized Nrf2 binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of numerous target genes. mdpi.comaacrjournals.org This binding initiates the transcription of a wide array of cytoprotective and antioxidant enzymes. mdpi.compnas.org
Key genes induced by the Nrf2 activation following DMF treatment include:
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. mdpi.comnih.govfrontiersin.org
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A detoxifying enzyme that catalyzes the reduction of quinones, preventing them from participating in redox cycling and producing reactive oxygen species. nih.govpnas.orgfrontiersin.orgresearchgate.net
Glutathione (B108866) S-Transferase A2 (GSTA2): An enzyme involved in the detoxification of a wide range of endogenous and exogenous electrophilic compounds. pnas.orgresearchgate.netmdpi.com
Studies have demonstrated that treatment with DMF leads to a significant induction of NQO1 and HO-1 gene expression. nih.gov In clinical studies involving multiple sclerosis patients, a notable induction of NQO1 was observed in those treated with DMF compared to placebo. nih.gov
Table 1: Nrf2-Dependent Genes Induced by Dimethyl Fumarate
| Gene Symbol | Protein Name | Function | Reference |
|---|---|---|---|
| HMOX1 (HO-1) | Heme Oxygenase-1 | Catalyzes the degradation of heme, producing antioxidant and anti-inflammatory byproducts. | mdpi.comnih.govfrontiersin.org |
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | Detoxifies quinones and protects against oxidative stress. | nih.govpnas.orgfrontiersin.orgresearchgate.net |
| GSTA2 | Glutathione S-Transferase A2 | Involved in the detoxification of harmful electrophilic compounds. | pnas.orgresearchgate.netmdpi.com |
| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | Rate-limiting enzyme in the synthesis of the antioxidant glutathione. | frontiersin.orgresearchgate.net |
While the Nrf2 pathway is a primary target, evidence suggests that DMF also exerts its effects through mechanisms independent of Nrf2. pnas.orgmdpi.commdpi.com In preclinical models of multiple sclerosis, DMF demonstrated clinical and immunomodulatory benefits even in Nrf2-deficient mice, indicating the involvement of alternative pathways. pnas.orgmdpi.com
One significant Nrf2-independent target is the Hydroxycarboxylic Acid Receptor 2 (HCAR2) , a G protein-coupled receptor. pnas.orgoup.comnih.gov MMF, the active metabolite of DMF, is a potent agonist for HCAR2. oup.comnih.govfrontiersin.org Activation of HCAR2 is thought to contribute to the anti-inflammatory effects of DMF. oup.comnih.gov Studies have shown that the therapeutic effect of DMF in reducing immune cell infiltration was absent in mice lacking HCAR2, suggesting this receptor is required for some of DMF's protective actions. nih.gov
Additionally, DMF can directly interact with and modulate other proteins involved in cellular signaling. mdpi.comfrontiersin.org This includes direct interaction with glutathione (GSH), the cell's main antioxidant, which can trigger an adaptive response leading to increased GSH production. frontiersin.org
The protein DJ-1 (also known as PARK7) is a multifunctional protein that plays a role in stabilizing Nrf2. aacrjournals.orgresearchgate.netnih.gov DJ-1 can prevent the association of Nrf2 with Keap1, thereby promoting Nrf2's stability and subsequent activation. aacrjournals.orgnih.gov Research indicates that DMF's effects on the Nrf2 pathway can be modulated by DJ-1. aacrjournals.orgresearchgate.net At lower concentrations, DMF appears to activate the Nrf2 pathway for a cytoprotective effect. aacrjournals.orgresearchgate.net However, at higher concentrations, DMF has been shown to decrease the expression of DJ-1. aacrjournals.orgresearchgate.netresearchgate.net This reduction in the Nrf2 stabilizer DJ-1 leads to decreased nuclear translocation of Nrf2, which can result in increased oxidative stress. aacrjournals.orgresearchgate.net Therefore, DJ-1 acts as a modulator of DMF's dose-dependent effects on the Nrf2 axis. aacrjournals.org
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a key regulator of cell survival and growth, has also been implicated in the activation of Nrf2. tandfonline.combmbreports.orgmdpi.comnih.gov Studies have shown that activation of the PI3K/Akt pathway is required for both the basal and induced activity of Nrf2. nih.gov The use of PI3K inhibitors has been shown to decrease Nrf2 activity and downregulate the expression of its target genes. nih.gov While the primary mechanism of DMF is the modification of Keap1, some research suggests that it may also affect Nrf2 phosphorylation and activation through the PI3K/Akt pathway, adding another layer to its complex mechanism of action. tandfonline.combmbreports.org
Role of DJ-1 in Nrf2 Regulation
Regulation of Inflammatory Signaling Pathways
Beyond its antioxidant effects, dimethyl fumarate actively modulates key inflammatory signaling pathways, most notably the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. mdpi.comfrontiersin.orgnih.gov The NF-κB family of transcription factors is central to the inflammatory response, upregulating the expression of pro-inflammatory genes. mdpi.com
DMF has been shown to inhibit NF-κB activity in various cell types. frontiersin.orgnih.govnih.gov The mechanism of this inhibition appears to be downstream of the initial signaling cascade that typically leads to NF-κB activation. nih.govuic.edu Research indicates that DMF does not prevent the degradation of the inhibitory IκBα protein but instead acts directly on the p65 (RelA) subunit of the NF-κB complex. nih.govuic.edu
As an electrophilic compound, DMF can covalently modify the p65 subunit, with cysteine 38 being identified as an essential site for this interaction. nih.govnih.gov This modification prevents the translocation of p65 into the nucleus and attenuates its ability to bind to DNA, thereby blocking the transcription of NF-κB target genes. nih.govnih.gov This inhibitory action on a central inflammatory pathway contributes significantly to the immunomodulatory properties of DMF. frontiersin.orgnih.gov
Table 2: Summary of Key Molecular Targets of Dimethyl Fumarate
| Target Pathway | Key Protein Target | Mechanism of Action | Outcome | Reference |
|---|---|---|---|---|
| Nrf2-Keap1 Antioxidant Pathway | Keap1 | Covalent modification (succination) of cysteine residues (e.g., Cys151). | Dissociation of Nrf2, nuclear translocation, and activation of ARE genes. | nih.govmdpi.compnas.orgaacrjournals.org |
| Nrf2-Independent Pathways | HCAR2 | Agonism by the MMF metabolite. | Modulation of immune cell function and anti-inflammatory effects. | pnas.orgoup.comnih.gov |
| Glutathione (GSH) | Direct Michael addition reaction. | Initial depletion followed by an adaptive increase in GSH synthesis. | frontiersin.org | |
| Nrf2 Regulation | DJ-1 (PARK7) | High concentrations of DMF decrease DJ-1 expression. | Dose-dependent modulation of Nrf2 stability and activity. | aacrjournals.orgresearchgate.netresearchgate.net |
| Inflammatory Signaling | NF-κB (p65 subunit) | Covalent modification of p65, preventing nuclear translocation. | Inhibition of pro-inflammatory gene transcription. | frontiersin.orgnih.govnih.gov |
Compound Names Mentioned
Biliverdin
Dimethyl fumarate
Glutathione
Monomethyl fumarate
Downregulation of Pro-inflammatory Mediators (e.g., IL-1β, TNF-α, IL-6)
Interaction with Cellular Thiols and Glutathione System
Dimethyl fumarate (DMF) and its primary metabolite, monomethyl fumarate (MMF), are electrophilic compounds that can react with nucleophilic thiol groups of cysteine residues in proteins. nih.govmdpi.comacs.org This covalent modification, known as succination, is a key aspect of DMF's mechanism of action. nih.govmdpi.com Succination involves the addition of a succinyl group to the cysteine residue, forming S-(2-succino)cysteine. mdpi.com
This modification can alter the function of the targeted proteins. biorxiv.org One of the most well-characterized targets of DMF-induced succination is the Kelch-like ECH-associated protein 1 (Keap1). mdpi.complos.org Keap1 is a negative regulator of the transcription factor Nrf2, which controls the expression of antioxidant and cytoprotective genes. patsnap.com By succinating specific cysteine residues on Keap1, DMF disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. patsnap.com
Beyond Keap1, DMF can succinate (B1194679) a range of other proteins, impacting various cellular processes. For example, DMF has been shown to succinate and inactivate the catalytic cysteine of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.govmdpi.com This inactivation downregulates aerobic glycolysis in activated immune cells, contributing to DMF's anti-inflammatory effects. nih.gov Other identified targets of succination include components of the p90 ribosomal S6 kinases (RSK) and dihydrolipoyllysine-residue succinyltransferase (DLST). biorxiv.orgresearchgate.net
Dimethyl fumarate (DMF) has a complex and dynamic interaction with the cellular antioxidant glutathione (GSH). mdpi.complos.org As an electrophile, DMF can directly react with the thiol group of GSH, leading to its depletion. mdpi.comresearchgate.net This initial, acute depletion of cellular GSH is a well-documented effect of DMF treatment. plos.orgmdpi.com
However, the modulation of GSH levels by DMF is not limited to depletion. Following the initial decrease, a compensatory response often occurs, leading to a recovery and, in some cases, an increase in GSH levels above baseline. plos.orgmdpi.com This rebound effect is thought to be mediated, at least in part, by the activation of the Nrf2 pathway, which upregulates the expression of enzymes involved in GSH synthesis and recycling. mdpi.com For instance, DMF has been shown to increase the expression of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis. mdpi.com
The modulation of GSH levels by DMF can have significant downstream consequences. The initial depletion of GSH can contribute to a state of oxidative stress, which can trigger various cellular signaling pathways. researchgate.net Conversely, the subsequent increase in GSH levels can enhance the cell's antioxidant capacity and contribute to the anti-inflammatory effects of DMF. frontiersin.orgtandfonline.com The precise effect of DMF on GSH levels can be cell-type specific and dose-dependent. frontiersin.org
Covalent Modification of Cysteine Residues (e.g., Succination)
Agonism of Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A)
Dimethyl fumarate (DMF) itself is not a direct agonist of the hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A. However, its active metabolite, monomethyl fumarate (MMF), is a potent agonist for this G protein-coupled receptor. elifesciences.orgcloudfront.netnih.govmedchemexpress.comnih.gov The activation of HCAR2 by MMF represents an important Nrf2-independent pathway contributing to the therapeutic effects of DMF. nih.gov
HCAR2 is expressed on various immune cells, including neutrophils, monocytes, macrophages, and dendritic cells, as well as on keratinocytes. elifesciences.orgnih.gov The activation of HCAR2 by MMF can lead to a variety of cellular responses, depending on the cell type and context. In immune cells, HCAR2 activation has been shown to mediate anti-inflammatory effects. nih.gov For example, in a mouse model of multiple sclerosis, the protective effect of DMF was dependent on HCAR2. elifesciences.orgcloudfront.net HCAR2 activation can inhibit the infiltration of neutrophils and modulate the function of microglia. cloudfront.netnih.gov In microglia, MMF-induced HCAR2 activation has been shown to switch their phenotype from a pro-inflammatory to a neuroprotective one. nih.gov
The signaling downstream of HCAR2 activation is complex and can involve the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. patsnap.com The activation of HCAR2 on neutrophils has been shown to be a critical component of DMF's therapeutic action in experimental autoimmune encephalomyelitis. elifesciences.org
Monomethyl Fumarate (MMF) as a Potent HCAR2 Agonist
Dimethyl fumarate (DMF) is rapidly metabolized in the body into its primary active metabolite, monomethyl fumarate (MMF) frontiersin.orgnih.gov. MMF has been identified as a potent agonist for the Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A nih.govfrontiersin.orgnih.govnih.gov. HCAR2 is a G-protein-coupled receptor (GPCR) from the Gi/o family, which is expressed on the surface of various cell types, including adipocytes and numerous immune cells nih.govbiorxiv.org. The endogenous ligand for HCAR2 is β-hydroxybutyrate, a ketone body that increases during fasting nih.govbiorxiv.org. As a full agonist, MMF binds to and activates HCAR2, initiating downstream signaling cascades that are central to the compound's immunomodulatory effects frontiersin.orgnih.gov. The therapeutic efficacy of DMF has been shown to be dependent on HCAR2, as studies in HCAR2-deficient mouse models of multiple sclerosis (experimental autoimmune encephalomyelitis or EAE) demonstrated a loss of the protective effects seen in wild-type mice researchgate.netnih.gov. This receptor-mediated action is a key pathway, distinct from other mechanisms attributed to fumarates nih.gov.
Table 1: HCAR2 Receptor Profile and MMF Interaction
| Feature | Description | References |
|---|---|---|
| Receptor Name | Hydroxycarboxylic Acid Receptor 2 (HCAR2); GPR109A | frontiersin.orgnih.gov |
| Receptor Class | Class A G-protein-coupled receptor (GPCR) | biorxiv.org |
| Signaling Pathway | Couples to the Gi/o family of G-proteins | nih.govbiorxiv.org |
| Primary Active Ligand | Monomethyl Fumarate (MMF), the active metabolite of DMF | frontiersin.orgnih.govarvojournals.org |
| Endogenous Ligand | β-hydroxybutyrate (β-OHB) | nih.govbiorxiv.org |
| Key Function | Mediates immunomodulatory and anti-inflammatory effects | frontiersin.orgresearchgate.netnih.gov |
| Expression | Adipocytes, neutrophils, monocytes, macrophages, microglia, dendritic cells, keratinocytes | nih.govbiorxiv.org |
HCAR2-Mediated Effects on Immune Cell Function
The activation of HCAR2 by monomethyl fumarate (MMF) leads to significant modulation of immune cell functions. frontiersin.org A primary effect is the reduction of neutrophil infiltration into inflamed tissues. researchgate.netnih.gov In mouse models of autoimmune disease, DMF treatment was shown to decrease the number of infiltrating neutrophils in the central nervous system in an HCAR2-dependent manner. researchgate.netnih.gov This is believed to occur by interfering with neutrophil adhesion to endothelial cells and their subsequent chemotaxis. researchgate.netnih.gov
Table 2: HCAR2-Mediated Effects on Key Immune Cells
| Immune Cell | Effect of HCAR2 Activation by MMF | Mechanism | References |
|---|---|---|---|
| Neutrophils | Reduced infiltration, adhesion, and chemotaxis | Interference with adhesion and migration processes | researchgate.netnih.govelifesciences.org |
| Microglia | Shift from pro-inflammatory to anti-inflammatory/neuroprotective phenotype | Inhibition of NF-κB activation; induction of anti-inflammatory markers | frontiersin.orgbiorxiv.orgarvojournals.org |
| Dendritic Cells | Dampened activation and pro-inflammatory cytokine expression | Inhibition of NF-κB signaling; activation of AMPK/Sirt1 axis | nih.govfrontiersin.orgnih.gov |
Impact on Cellular Bioenergetics and Metabolism
Inhibition of Aerobic Glycolysis (e.g., GAPDH targeting)
Dimethyl fumarate and its metabolite MMF exert a significant impact on cellular metabolism by targeting aerobic glycolysis, a metabolic pathway that activated immune cells rely on for energy and biosynthetic precursors. nih.gov A key molecular target in this process is the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.govmdpi.com DMF and MMF have been shown to covalently modify, or "succinate," a highly reactive cysteine residue within the catalytic site of GAPDH. nih.govfrontiersin.orgfrontiersin.org This modification inactivates the enzyme, leading to a bottleneck in the glycolytic pathway. nih.gov
The inactivation of GAPDH effectively downregulates aerobic glycolysis in activated immune cells, including both myeloid and lymphoid lineages. nih.govbiorxiv.org This metabolic reprogramming is a central component of the anti-inflammatory effects of DMF. nih.gov By inhibiting the rapid glucose consumption characteristic of the "Warburg-like" metabolic state of activated immune cells, DMF can prevent their full activation and shift the balance from inflammatory to regulatory cell types. nih.gov Studies in pancreatic cancer cells have also shown that DMF can decrease the extracellular acidification rate (ECAR), a measure of glycolysis, in a dose-dependent manner, further confirming its inhibitory effect on this pathway. frontiersin.orgfrontiersin.org
Effects on Mitochondrial Function and Reactive Oxygen Species Production
Conversely, other studies highlight a role for DMF in promoting mitochondrial health through the activation of the Nrf2 pathway. nih.gov This pathway is known to be crucial for cellular antioxidant responses, which can mitigate ROS-related damage. nih.gov Research has demonstrated that DMF can induce mitochondrial biogenesis—the formation of new mitochondria—in human fibroblasts and in mouse tissues. nih.gov This effect is associated with an increase in mitochondrial DNA copy number and the expression of key biogenesis markers. nih.gov These seemingly contradictory findings suggest that DMF's impact on mitochondrial function and ROS production may be highly context-dependent, varying with cell type, metabolic state, and the balance between its different molecular actions. researchgate.net
Epigenetic Regulatory Mechanisms
Modulation of DNA Methylation Profiles
Dimethyl fumarate has been shown to influence epigenetic regulatory mechanisms, specifically by modulating DNA methylation profiles in immune cells. nih.govneurology.org DNA methylation is an epigenetic mark where methyl groups are added to DNA, typically at CpG sites, to regulate gene expression without altering the DNA sequence itself. actanaturae.ru Studies analyzing CD4+ T cells from multiple sclerosis patients before and after DMF treatment have revealed significant changes in the epigenome. nih.govneurology.org
Using high-density DNA methylation arrays, researchers found that DMF treatment resulted in widespread changes, identifying hundreds of differentially methylated positions (DMPs) across the genome. nih.gov A striking finding was that the vast majority (approximately 97%) of these changes were in the direction of hypermethylation, meaning an addition of methyl groups. nih.gov These alterations were observed in genes associated with immune function. nih.govfrontiersin.org For example, differentially methylated regions have been identified in or near genes such as TNF, which is critical for inflammation. nih.gov Further research has indicated that these epigenetic changes occur in monocytes even before they are observed in T cells, suggesting monocytes may be an early target of DMF's epigenetic effects. researchgate.net This modulation of DNA methylation represents another layer of DMF's mechanism of action, potentially leading to stable, long-term changes in the expression of genes involved in the inflammatory response. actanaturae.ru
Table 3: Summary of DMF's Effect on DNA Methylation in CD4+ T Cells
| Feature | Finding | References |
|---|---|---|
| Primary Cell Type Studied | CD4+ T lymphocytes from MS patients | nih.govneurology.org |
| Primary Epigenetic Change | Alteration of DNA methylation profiles | nih.govfrontiersin.org |
| Direction of Change | Predominantly hypermethylation (~97% of differentially methylated positions) | nih.gov |
| Affected Genes | Genes associated with immune regulation and inflammation (e.g., TNF) | nih.govfrontiersin.org |
| Significance | Represents a mechanism for long-term regulation of gene expression | actanaturae.ru |
| Comparative Effect | DMF induces more extensive epigenome-wide changes than other therapies like glatiramer acetate | neurology.org |
Regulation of MicroRNA Expression (e.g., microRNA-21)
Dimethyl fumarate (DMF) has been shown to exert immunomodulatory effects by regulating the expression of microRNAs (miRNAs), which are small non-coding RNA molecules that control gene expression post-transcriptionally. researchgate.net A significant mechanism involves the epigenetic modification of miRNA genes. nih.gov
Research in the context of multiple sclerosis has identified a specific hypermethylation effect of fumaric acid esters (FAEs), like DMF, on the MIR-21 gene. nih.gov This gene is critical for the differentiation of T helper-17 (Th17) cells, which play a role in autoimmune inflammation. nih.gov In vitro treatment of human CD4+ T cells with FAEs under Th17 polarizing conditions resulted in a notable reduction in the expression of the mature miR-21 transcripts, miR-21-5p and miR-21-3p. nih.gov The expression levels in treated cells were comparable to those in non-polarized (Th0) cells, indicating that FAEs can block the upregulation of miR-21 typically seen during Th17 differentiation. nih.gov
This downregulation of miR-21 leads to increased expression of its target genes. One such target is SMAD7, an inhibitor of the TGF-beta signaling pathway and Th17 differentiation. nih.gov FAE treatment was found to increase both SMAD7 transcript levels and the percentage of SMAD7-positive CD4+ T cells. nih.gov
Beyond miR-21, DMF treatment has been associated with changes in a variety of other miRNAs. In patients with multiple sclerosis, DMF has been observed to modulate miRNAs associated with the NF-kB pathway and to reduce the expression of circulating miR-146a-5p and miR-125a-5p. researchgate.netfrontiersin.org Furthermore, studies have suggested that DMF can suppress miR-142-3p, which is linked to IL-1β signaling and neuronal excitability. frontiersin.org
Table 1: Effect of Dimethyl Fumarate on MicroRNA Expression and Targets
| MicroRNA | Effect of DMF Treatment | Target Gene/Pathway | Consequence of Regulation |
| miR-21 (miR-21-5p, miR-21-3p) | Expression reduced via hypermethylation of the MIR-21 promoter. nih.gov | SMAD7 nih.gov | Increased SMAD7 expression, inhibiting Th17 differentiation. nih.gov |
| miR-146a-5p | Expression reduced in circulating plasma. frontiersin.org | NF-kB Pathway researchgate.net | Modulation of inflammatory responses. researchgate.net |
| miR-125a-5p | Expression reduced in circulating plasma. frontiersin.org | NF-kB Pathway researchgate.net | Modulation of inflammatory responses. researchgate.net |
| miR-142-3p | Expression suppressed. frontiersin.org | IL-1β Signaling frontiersin.org | Attenuation of IL-1β-associated synaptopathy. frontiersin.org |
Chromatin Remodeling
Dimethyl fumarate influences immune cell function through mechanisms that lead to chromatin remodeling, particularly at genetic loci controlling inflammatory pathways. researchgate.netgenscript.comnih.gov This process involves altering the accessibility of DNA to transcription factors, thereby regulating gene expression.
A key pathway affected by DMF involves the suppression of IL-17-producing CD8+ (Tc17) cells, which are implicated in the pathogenesis of autoimmune diseases like multiple sclerosis. researchgate.netnih.govtum.de Mechanistically, DMF potentiates the PI3K-AKT-FOXO1-T-BET signaling pathway in a manner dependent on glutathione. researchgate.netgenscript.comnih.gov This potentiation limits the expression of key transcription factors such as RORγt and the signaling molecule STAT5. researchgate.netgenscript.comnih.gov The culmination of these molecular events is the remodeling of chromatin at the Il17 gene locus. researchgate.netgenscript.comnih.govtum.de This remodeling makes the gene less accessible for transcription, leading to reduced production of the pro-inflammatory cytokine IL-17. researchgate.netnih.gov
The result is a shift in the T-cell profile. DMF treatment is associated with a reduced frequency of Tc17 cells and a decreased ratio of the transcription factors RORC to TBX21, favoring a shift toward a cytotoxic T lymphocyte gene expression signature in CD8+ T cells. researchgate.netnih.gov
Table 2: Dimethyl Fumarate-Induced Chromatin Remodeling at the Il17 Locus
| Upstream Pathway | Key Mediators | Target Locus | Chromatin State | Downstream Effect |
| PI3K-AKT-FOXO1-T-BET researchgate.netgenscript.comnih.gov | T-BET, FOXO1 researchgate.netgenscript.comnih.gov | Il17 researchgate.netgenscript.comnih.govtum.de | Remodeled for transcriptional suppression researchgate.netgenscript.comnih.gov | Reduced expression of IL-17 and RORγt. researchgate.netgenscript.comnih.gov |
Autophagic System Modulation
Dimethyl fumarate is a known modulator of autophagy, the cellular process responsible for the degradation and recycling of dysfunctional organelles and misfolded proteins. researchgate.netfrontiersin.org This function is critical for maintaining cellular homeostasis, particularly in neurons. nih.govresearchgate.net DMF's influence on autophagy is largely mediated through its activation of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). researchgate.netnih.govbiorxiv.org
DMF has been shown to induce several key autophagy-related pathways:
Nrf2-TIGAR-LAMP2/Cathepsin D Axis: In models of Parkinson's disease, DMF was found to activate the Nrf2-TIGAR-LAMP2/Cathepsin D pathway. researchgate.netnih.gov Activation of Nrf2 leads to the upregulation of TIGAR (TP53-induced glycolysis and apoptosis regulator), which in turn increases the expression of LAMP2 (Lysosome-associated membrane protein 2) and decreases Cathepsin D, promoting autophagic flux and inhibiting apoptosis. researchgate.net
NRF2/BNIP3/PINK1 Axis and Mitophagy: DMF also enhances mitophagy, the selective autophagy of mitochondria. nih.govresearchgate.net It achieves this by activating the NRF2/BNIP3/PINK1 axis. nih.gov Nrf2 activation directly induces the expression of BNIP3, which, along with PINK1 and Parkin, is crucial for tagging damaged mitochondria for degradation. nih.govresearchgate.net This process improves mitochondrial quality control and protects against neuronal damage. nih.gov
General Autophagy Markers: In microglial cells, DMF treatment significantly increases the expression of autophagy markers such as microtubule-associated protein light chain 3 (LC3) and autophagy-related protein 7 (ATG7), as well as the formation of LC3 puncta, which are indicative of autophagosome formation. frontiersin.org This induction of autophagy is linked to the anti-inflammatory effects of DMF in these immune cells of the central nervous system. frontiersin.org
Through these mechanisms, DMF promotes the clearance of protein aggregates and dysfunctional organelles, contributing to its neuroprotective effects. researchgate.netnih.govresearchgate.net
Table 3: Research Findings on DMF's Modulation of Autophagy
| Study Model | Key Pathway Modulated | Observed Effects | Reference(s) |
| Rotenone-induced Parkinson's Disease Model | Nrf2-TIGAR-LAMP2/Cathepsin D | Promoted autophagosome formation, inhibited apoptosis. | researchgate.netnih.gov |
| MPP+ iodide-induced Parkinson's Disease Model | NRF2/BNIP3/PINK1/Parkin | Enhanced mitophagy, increased levels of PINK1, Parkin, BNIP3, and LC3. | nih.govresearchgate.net |
| Lipopolysaccharide-stimulated Microglia | General Autophagy Pathway | Increased expression of LC3 and ATG7, increased LC3 puncta formation, inhibited pro-inflammatory cytokine production. | frontiersin.org |
Immunomodulatory Effects in Preclinical Models
Modulation of T Lymphocyte Subsets and Function
DMF exerts a profound influence on T lymphocytes, affecting their differentiation, survival, proliferation, and response to cellular stress. These actions collectively contribute to its immunomodulatory profile observed in preclinical settings.
Preclinical and clinical research indicates that dimethyl fumarate (B1241708) alters T helper (Th) cell differentiation, promoting a shift from a pro-inflammatory Th1 and Th17 phenotype to an anti-inflammatory Th2 phenotype. europa.eueuropa.eueuropa.eufrontiersin.orgresearchgate.net This modulation is characterized by a downregulation of pro-inflammatory cytokine profiles associated with Th1 and Th17 cells, such as interferon-gamma (IFN-γ), interleukin-17 (IL-17), IL-6, and IL-12. europa.eueuropa.eueuropa.eufrontiersin.org Conversely, the compound's activity is associated with a bias towards anti-inflammatory Th2 cytokine production, including IL-4, IL-5, and IL-10. frontiersin.orgfrontiersin.org
In preclinical models, DMF has been shown to inhibit the maturation of dendritic cells, which in turn leads to reduced activation of T cells and lower production of IFN-γ and IL-17. frontiersin.org Studies focusing on the compound's active metabolite, monomethyl fumarate (MMF), also show a downregulation of Th1 lymphocyte responses. frontiersin.org This shift is considered a key component of DMF's therapeutic effect, moving the immune environment towards a less inflammatory state. mdpi.comresearchgate.netmdpi.commdpi.comflinders.edu.au
Table 1: Effect of Dimethyl Fumarate on Pro-inflammatory Cytokine Levels in Alloreactive T cells In Vitro Data derived from in vitro co-culture of murine bone marrow-derived dendritic cells with allogeneic splenic CD3⁺ T cells.
| Cytokine | Control (DMSO) | DMF (25 µM) | DMF (50 µM) |
| IL-2 (pg/mL) | ~1800 | ~1000 | ~600 |
| IL-6 (pg/mL) | ~1200 | ~700 | ~400 |
| IFN-γ (pg/mL) | ~4500 | ~2500 | ~1500 |
| TNF-α (pg/mL) | ~1000 | ~550 | ~300 |
| This interactive table is based on data reported in a study examining the effects of DMF on alloreactive T cell responses. researchgate.net |
Preclinical studies have consistently shown that dimethyl fumarate can induce apoptosis, or programmed cell death, in T lymphocytes. nih.goviiarjournals.org This effect has been observed in both CD4+ and CD8+ T cell subsets. frontiersin.org In vitro experiments demonstrate that DMF treatment leads to a dose-dependent increase in the apoptosis of activated T cells. researchgate.net This pro-apoptotic effect is linked to the inhibition of the NF-κB signaling pathway, which is critical for cell survival. nih.gov
Table 2: Dimethyl Fumarate-Induced Apoptosis in Alloreactive T Lymphocytes In Vitro Data represents the percentage of Annexin V positive cells after 5 days of co-culture.
| T Cell Subset | Control (DMSO) | DMF (25 µM) | DMF (50 µM) |
| CD4⁺ T cells | ~10% | ~20% | ~35% |
| CD8⁺ T cells | ~15% | ~25% | ~45% |
| This interactive table is based on data from an in vitro study using Annexin V staining to quantify T-cell apoptosis. researchgate.net |
Dimethyl fumarate has been shown to suppress the proliferation of T lymphocytes in various preclinical models. nih.gov In studies of allergic contact dermatitis, DMF inhibited allergen-induced T cell proliferation. frontiersin.org In vitro assays using CFSE staining and ³H-thymidine incorporation confirm that DMF significantly reduces the proliferation of T cells in response to activation signals. researchgate.net This anti-proliferative effect is observed in both CD4+ and CD8+ T cells and is dose-dependent. researchgate.netnih.gov The mechanism behind this effect may be linked to the downregulation of aerobic glycolysis in activated lymphocytes, a metabolic process necessary for rapid cell proliferation. nih.gov
Table 3: Inhibition of T-cell Proliferation by Dimethyl Fumarate In Vitro Data derived from a mixed lymphocyte reaction assay.
| Assay | Control (DMSO) | DMF (25 µM) | DMF (50 µM) |
| ³H-Thymidine Incorporation (cpm) | ~100,000 | ~60,000 | ~20,000 |
| CFSE Low Cells (%) | ~70% | ~45% | ~20% |
| This interactive table is based on data from a study evaluating the impact of DMF on T-cell proliferation. researchgate.net |
A key aspect of dimethyl fumarate's mechanism involves the modulation of the intracellular stress response in T cells. researchgate.netnih.gov DMF restricts the antioxidative capacity of T cells by decreasing the intracellular levels of glutathione (B108866), a primary scavenger of reactive oxygen species (ROS). researchgate.netnih.gov This leads to an increase in mitochondrial ROS levels, which in turn triggers an enhanced mitochondrial stress response and impairs mitochondrial function. researchgate.netnih.gov This state of oxidative stress is not merely a side effect but is believed to be fundamental to the immunomodulatory effects of DMF, including the induction of T-cell apoptosis. researchgate.netnih.gov In vivo preclinical data supports these findings, showing that DMF treatment leads to decreased T-cell glycolysis and an increase in cytosolic ROS. nih.gov
Impact on T-cell Proliferation
Effects on B Lymphocyte Activation and Function
The immunomodulatory effects of dimethyl fumarate extend to B lymphocytes, where it influences their activation and antigen-presenting capabilities.
The effect of dimethyl fumarate on the expression of Major Histocompatibility Complex (MHC) Class II molecules on B cells has yielded mixed results in preclinical studies. MHC Class II molecules are crucial for presenting antigens to helper T cells, a critical step in initiating adaptive immune responses. escholarship.org Some studies report that DMF decreases the expression of MHC Class II on B cells, which would impair their ability to act as antigen-presenting cells (APCs). escholarship.orgresearchgate.net For instance, one in vivo study in mice demonstrated that DMF treatment was associated with a marked reduction of cell surface MHC II expression on B cells. researchgate.net Other research, however, found that while DMF diminished the expression of other activation and co-stimulatory molecules on B cells, the expression of MHC-II remained unchanged. nih.gov The active metabolite, monomethyl fumarate (MMF), has also been reported to reduce MHC II expression on other APCs like dendritic cells and monocytes. frontiersin.orgresearchgate.net This discrepancy highlights the need for further research to clarify the precise impact of DMF on B cell antigen presentation.
Table 4: Effect of In Vivo Dimethyl Fumarate Treatment on B Cell MHC Class II Expression in Mice Data represents the mean fluorescence intensity (MFI) of MHC II on splenic B220⁺ cells.
| Mouse Strain | Treatment | MHC II MFI (Arbitrary Units) |
| Wild-Type | Vehicle | ~10,000 |
| Wild-Type | DMF | ~6,000 |
| Nrf2 -/- | Vehicle | ~10,500 |
| Nrf2 -/- | DMF | ~6,500 |
| This interactive table is based on data from a study examining the effects of in vivo DMF treatment on murine B cells. researchgate.net |
Role as Antigen-Presenting Cells
Dimethyl fumarate has been shown to modulate the function of B cells acting as antigen-presenting cells (APCs). pnas.orgucsf.edu In a B-cell-dependent model of spontaneous central nervous system (CNS) autoimmunity, DMF treatment modulated B-cell major histocompatibility complex (MHC) class II expression. pnas.orgucsf.edu This modulation is significant as B cells are crucial for T-cell activation and the development of both acute and chronic CNS inflammation. pnas.org By altering the antigen-presenting capacity of B cells, DMF can influence the subsequent T-cell response. nih.gov Specifically, DMF has been found to diminish the ability of B cells to act as APCs for T cells, which contributes to its therapeutic effects in preclinical models of autoimmune diseases. nih.gov
In some experimental settings, however, DMF treatment has been observed to promote the antigen-presenting properties of B cells, leading to an enhanced capacity to activate T cells. uni-goettingen.de This highlights the complex and context-dependent nature of DMF's effects on B-cell APC function. Further research has shown that DMF can reduce the frequency of antigen-experienced and memory B cells, making the remaining B cells less susceptible to activation and the production of pro-inflammatory cytokines. nih.gov
The immunomodulatory effects of DMF on APCs are not solely dependent on the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. pnas.orgucsf.edu Studies have demonstrated that DMF can modulate T cells, B cells, and other APCs, leading to a reduction in clinical and histological signs of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis, independent of Nrf2. pnas.orgucsf.edu
Modulation of Monocyte and Macrophage Phenotype
A key immunomodulatory effect of dimethyl fumarate is its ability to induce a shift in monocyte and macrophage polarization towards an anti-inflammatory M2 phenotype. pnas.orgnih.gov In preclinical models of EAE, DMF treatment has been shown to induce the development of anti-inflammatory M2 monocytes, also referred to as type II monocytes. pnas.orgucsf.edunih.gov This induction of M2 monocytes is associated with a reduction in the production of pro-inflammatory cytokines. pnas.org
The shift towards an M2 phenotype is characterized by an increase in the expression of markers such as Arginase 1 (Arg1) and Interleukin-10 (IL-10), and a decrease in the expression of inducible nitric oxide synthase (iNOS) and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com This polarization from a pro-inflammatory M1 to an anti-inflammatory M2 state is a crucial mechanism by which DMF mitigates inflammation. sci-hub.se
Interestingly, the induction of M2 monocytes by DMF can occur independently of the Nrf2 pathway. pnas.orgucsf.edunih.gov In both wild-type and Nrf2-deficient mice with EAE, DMF treatment led to the induction of these anti-inflammatory monocytes, suggesting the involvement of alternative signaling pathways. pnas.orgucsf.edunih.govoncotarget.com Furthermore, DMF has been shown to increase the population of anti-inflammatory monocytes in treated subjects, a change that can persist over long periods. mdpi.com
Dimethyl fumarate and its metabolite MMF have been demonstrated to reduce the infiltration of monocytes and macrophages into inflamed tissues. frontiersin.orgnih.gov In models of EAE, both DMF and MMF significantly decreased the infiltration of macrophages into the spinal cord. nih.gov This effect is partly attributed to the suppression of monocyte chemotaxis. nih.gov Specifically, DMF and MMF have been shown to inhibit the chemotaxis of human monocytes induced by the chemokine CCL2. nih.govnih.gov
The reduction in monocyte and macrophage infiltration is a critical component of DMF's therapeutic effect in autoimmune and inflammatory conditions. mdpi.comfrontiersin.org By limiting the recruitment of these inflammatory cells to sites of injury, DMF helps to dampen the local inflammatory response and prevent further tissue damage. mdpi.com In a mouse model of antibody-induced skin inflammation, DMF treatment reduced the infiltration of both neutrophils and monocytes into the skin, leading to an amelioration of the disease. frontiersin.org
The mechanism behind this reduced infiltration involves the modulation of adhesion molecules and chemokine signaling. sci-hub.se For instance, DMF treatment has been associated with increased levels of CD62L on Ly6CLo monocytes, a marker that is typically decreased during cell activation and tissue infiltration. nih.govresearchgate.net
Induction of Anti-inflammatory M2 Monocytes
Influence on Dendritic Cell Maturation and Differentiation
Dimethyl fumarate significantly inhibits the maturation and function of dendritic cells (DCs), key antigen-presenting cells that orchestrate adaptive immune responses. nih.govnih.gov In preclinical studies, DMF has been shown to suppress the maturation of DCs by reducing the production of pro-inflammatory cytokines such as Interleukin-12 (IL-12) and Interleukin-6 (IL-6). frontiersin.orgnih.govnih.gov It also downregulates the expression of MHC class II and co-stimulatory molecules like CD80 and CD86 on the surface of DCs. frontiersin.orgnih.govnih.gov
This inhibition of DC maturation leads to a diminished capacity to activate T cells. frontiersin.orgnih.gov DCs treated with DMF generate fewer activated T cells, which are characterized by reduced production of the pro-inflammatory cytokines Interferon-gamma (IFN-γ) and IL-17. nih.govnih.gov This subsequently impairs the differentiation of naïve T cells into pathogenic Th1 and Th17 cells. nih.govdovepress.com
The molecular mechanisms underlying these effects involve the suppression of key signaling pathways. DMF has been shown to impair the nuclear factor kappa B (NF-κB) pathway by reducing the nuclear translocation and phosphorylation of the p65 subunit. nih.govnih.gov Furthermore, DMF suppresses the extracellular signal-regulated kinase 1 and 2 (ERK1/2) and its downstream kinase, mitogen- and stress-activated kinase 1 (MSK1), which further contributes to the reduction of p65 transcriptional activity. nih.govnih.gov
DMF can also induce the differentiation of type II DCs, which have anti-inflammatory properties and produce IL-10 instead of IL-12 and IL-23. frontiersin.orgdovepress.com This shift in DC phenotype promotes the differentiation of T helper 2 (Th2) cells, which are associated with anti-inflammatory responses. dovepress.com
| Finding | Model System | Effect of Dimethyl Fumarate | Reference |
| Inhibition of DC Maturation | Bone marrow-derived dendritic cells (BMDCs) | Reduced production of IL-12 and IL-6; Decreased expression of MHC class II, CD80, and CD86. | nih.govnih.govmedchemexpress.com |
| Impaired T Cell Activation | Co-culture of DMF-treated DCs and T cells | Generation of fewer activated T cells with decreased IFN-γ and IL-17 production. | nih.govnih.gov |
| Suppression of Signaling Pathways | Dendritic Cells | Reduced p65 nuclear translocation and phosphorylation; Suppression of ERK1/2 and MSK1 signaling. | nih.govnih.gov |
| Induction of Type II DCs | Human Dendritic Cells | Generation of DCs that produce IL-10 and drive Th2 differentiation. | frontiersin.orgdovepress.com |
Modulation of Neutrophil Recruitment and Function
Dimethyl fumarate exerts a profound inhibitory effect on neutrophil functions, which are critical in the pathogenesis of various inflammatory diseases. nih.gov In vitro studies have demonstrated that DMF inhibits multiple aspects of neutrophil activation, including the expression of surface markers, production of reactive oxygen species (ROS), and the formation of neutrophil extracellular traps (NETs). nih.gov Furthermore, DMF impairs the migratory and phagocytic abilities of neutrophils. nih.gov
The therapeutic effect of DMF in preclinical models of autoimmune diseases is partly attributed to its ability to inhibit neutrophil recruitment into inflamed tissues. frontiersin.orgnih.govjci.orgcloudfront.net In a mouse model of EAE, DMF treatment was shown to reduce the number of infiltrating neutrophils in the spinal cord. nih.govjci.orgcloudfront.net This effect is mediated, at least in part, through the hydroxycarboxylic acid receptor 2 (HCA2), a G protein-coupled receptor expressed on neutrophils. frontiersin.orgnih.govjci.orgcloudfront.net The activation of HCA2 by MMF, the active metabolite of DMF, interferes with neutrophil adhesion to endothelial cells and chemotaxis. jci.orgcloudfront.net
In vivo studies using a mouse model of epidermolysis bullosa acquisita, an autoantibody-mediated skin disease, showed that DMF treatment significantly impaired blistering induced by anti-type VII collagen antibodies and led to disease improvement. nih.gov This was associated with a reduction in neutrophil infiltration. researchgate.net DMF has also been shown to modulate neutrophil counts and reduce neutrophil-induced ROS production. researchgate.net
| Finding | Model System | Effect of Dimethyl Fumarate | Reference |
| Inhibition of Neutrophil Activation | In vitro human and mouse neutrophils | Reduced surface marker expression, ROS production, NET formation, migration, and phagocytosis. | nih.gov |
| Reduced Neutrophil Infiltration | EAE mouse model | Decreased number of infiltrating neutrophils in the spinal cord. | nih.govjci.orgcloudfront.net |
| HCA2-dependent Inhibition of Recruitment | EAE mouse model | The therapeutic effect of DMF on neutrophil infiltration is dependent on HCA2. | frontiersin.orgnih.govjci.orgcloudfront.net |
| Amelioration of Autoimmune Skin Disease | Epidermolysis bullosa acquisita mouse model | Impaired blistering and disease improvement associated with reduced neutrophil infiltration. | nih.gov |
Effects on Microglial and Astrocytic Activation and Inflammation
Dimethyl fumarate has been shown to exert significant anti-inflammatory effects on microglia and astrocytes, the resident immune cells of the central nervous system. In in vitro models of brain inflammation, DMF pretreatment effectively decreased the synthesis of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), TNF-α, IL-1β, and IL-6 at the RNA level in activated microglia and astrocytes. nih.gov This suppression of inflammatory gene expression contributes to the neuroprotective effects of DMF. mdpi.commdpi.com
The mechanisms underlying these anti-inflammatory effects are multifaceted. DMF has been shown to suppress the NF-κB signaling pathway in glial cells, a key regulator of inflammatory gene expression. mdpi.com Additionally, DMF can activate the Nrf2 antioxidant pathway in both microglia and astrocytes, leading to the upregulation of antioxidant and detoxifying enzymes. mdpi.comd-nb.infotandfonline.com However, some of the anti-inflammatory effects of DMF in glial cells have been shown to be independent of Nrf2. mdpi.com
In response to inflammatory stimuli like lipopolysaccharide (LPS), DMF can suppress the inflammatory activation of microglia, reducing their production of neurotoxic molecules and mitigating their toxicity towards neurons. d-nb.info DMF has also been shown to modulate the phenotype of microglia, potentially shifting them towards a more protective state. mdpi.com Furthermore, DMF can diminish the pro-inflammatory activation of astrocytes in response to ischemic stress. oncotarget.com
| Finding | Model System | Effect of Dimethyl Fumarate | Reference |
| Suppression of Pro-inflammatory Mediators | Primary rat microglial and astrocytic cultures | Decreased mRNA levels of iNOS, TNF-α, IL-1β, and IL-6. | nih.gov |
| Inhibition of NF-κB Signaling | Microglia | Suppression of the NF-κB pathway. | mdpi.com |
| Activation of Nrf2 Pathway | Microglia and Astrocytes | Upregulation of antioxidant and detoxifying enzymes. | mdpi.comd-nb.infotandfonline.com |
| Reduced Microglial Neurotoxicity | Co-culture of microglia and neurons | Reduced microglia-mediated toxicity towards neurons. | d-nb.info |
| Attenuation of Astrocyte Activation | In vitro ischemia model | Diminished pro-inflammatory activation of astrocytes. | oncotarget.com |
Suppression of Neurotoxic Inflammatory Mediators
Preclinical research has consistently shown that dimethyl fumarate (DMF) can suppress the production of neurotoxic inflammatory mediators. In models of neuroinflammation, DMF treatment has been found to inhibit the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNFα) from microglia. alzdiscovery.orgnih.gov This suppression is crucial as these cytokines are known to contribute to neuronal damage and the exacerbation of neurodegenerative conditions.
The mechanism behind this suppression is multifaceted. DMF has been shown to inhibit the nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammatory responses. frontiersin.orgvu.edu.au By inhibiting NF-κB, DMF reduces the transcription of genes encoding for pro-inflammatory cytokines and other inflammatory molecules. vu.edu.au For instance, in lipopolysaccharide (LPS)-stimulated microglial cells, DMF significantly inhibits the production of nitric oxide (NO), a potent neurotoxic molecule. nih.govresearchgate.net
Furthermore, in animal models of Alzheimer's disease, chronic oral administration of DMF has been shown to attenuate neuroinflammation, which is associated with a decrease in pro-inflammatory markers. nih.gov Studies have also indicated that DMF can modulate the expression of genes associated with the M1 pro-inflammatory phenotype in microglia. nih.gov In some experimental setups, DMF treatment led to a downregulation of pro-inflammatory cytokines in both astrocyte and microglia subpopulations. researchgate.net This broad suppression of neurotoxic inflammatory mediators underscores the therapeutic potential of DMF in diseases with a significant neuroinflammatory component.
Table 1: Effects of Dimethyl Fumarate on Neurotoxic Inflammatory Mediators in Preclinical Models
| Mediator | Model System | Observed Effect | Reference |
| IL-1β, IL-6, TNFα | Microglia, Animal Models | Suppression/Inhibition | alzdiscovery.orgnih.gov |
| Nitric Oxide (NO) | Lipopolysaccharide-stimulated microglia | Significant Inhibition | nih.govresearchgate.net |
| Pro-inflammatory Genes | Microglia | Downregulation | nih.gov |
| NF-κB Signaling | In Vitro Models | Inhibition | frontiersin.orgvu.edu.au |
Shifting Microglia to an Anti-inflammatory Phenotype
A key aspect of dimethyl fumarate's (DMF) immunomodulatory action is its ability to shift microglia from a pro-inflammatory (M1) state to an anti-inflammatory and neuroprotective (M2) phenotype. nih.gov This phenotypic switch is a critical mechanism for resolving inflammation and promoting tissue repair within the central nervous system.
In vitro studies using microglial cell lines have demonstrated that DMF treatment induces the expression of arginase-1, a characteristic marker of M2 microglia, and enhances phagocytic activity, another function associated with the M2 state. nih.gov This shift is accompanied by a decrease in the expression of M1 markers. nih.govresearchgate.net The transition towards an M2 phenotype is not only observed in cell culture but also in animal models. For example, in a mouse model of Parkinson's disease, DMF treatment was associated with a shift in microglial dynamics towards a less pro-inflammatory and more wound-healing phenotype. nih.gov
This modulation of microglial polarization is partly mediated by the activation of autophagy. nih.govresearchgate.net Studies have shown that the anti-inflammatory effects of DMF in microglia are significantly reduced when autophagy is inhibited, suggesting a mechanistic link between these two processes. nih.govresearchgate.net Furthermore, upon crossing the blood-brain barrier, DMF's active metabolite, monomethyl fumarate (MMF), can bind to the HCAR2 receptor on microglia and astrocytes, which contributes to their switch to an anti-inflammatory phenotype. dovepress.com This shift helps to restore neuronal function and synaptic integrity in experimental models of multiple sclerosis. dovepress.com
Table 2: Dimethyl Fumarate's Impact on Microglial Phenotype
| Feature | Observation | Model System | Reference |
| M2 Marker Expression | Increased Arginase-1 | Microglial cell lines | nih.gov |
| Phagocytosis | Enhanced | Microglial cell lines | nih.gov |
| Phenotypic Shift | From M1 to M2 | Microglial cell lines, Parkinson's disease mouse model | nih.govnih.gov |
| Mediating Pathway | Autophagy-dependent | Microglial cell lines | nih.govresearchgate.net |
| Receptor Interaction | HCAR2 | In vitro and in vivo models | dovepress.com |
Impact on Glial Nrf2 Activation
The activation of the Nuclear factor (erythroid-derived 2)-related factor 2 (Nrf2) pathway in glial cells is a cornerstone of dimethyl fumarate's (DMF) mechanism of action, contributing to both its antioxidant and anti-inflammatory effects. frontiersin.orgmdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov
In preclinical models, DMF has been shown to induce the translocation of Nrf2 into the nucleus of glial cells, including astrocytes and microglia. nih.govneurology.orgpnas.org This nuclear translocation allows Nrf2 to bind to the antioxidant response element (ARE) in the promoter region of its target genes, thereby initiating their transcription. nih.gov For example, in primary astrocytes and the T98G glioma cell line, DMF treatment activates Nrf2 and subsequently inhibits the expression of pro-inflammatory markers. nih.govresearchgate.net
This activation of the Nrf2 pathway in glial cells has been demonstrated in various disease models. In a mouse model of Alzheimer's disease, chronic oral administration of DMF was found to activate Nrf2 signaling, particularly in astrocytes, leading to the attenuation of neuroinflammation and the reversal of cognitive dysfunction. nih.gov Similarly, in animal models of Parkinson's disease, the neuroprotective effects of DMF were correlated with the activation of Nrf2. nih.gov While some studies suggest that DMF's immunomodulatory effects can occur independently of Nrf2, its activation in glial cells is widely considered a key neuroprotective mechanism. pnas.orgnih.gov
Table 3: Dimethyl Fumarate and Glial Nrf2 Activation
| Aspect | Finding | Model System | Reference |
| Nrf2 Translocation | To the nucleus | Astrocytes, Microglia | nih.govneurology.orgpnas.org |
| Downstream Effect | Inhibition of pro-inflammatory markers | Primary astrocytes, T98G glioma cells | nih.govresearchgate.net |
| In Vivo Relevance | Attenuation of neuroinflammation | Alzheimer's disease mouse model | nih.gov |
| Neuroprotection | Correlated with Nrf2 activation | Parkinson's disease mouse model | nih.gov |
Neuroprotective Properties in Experimental Neurological Models
Protection Against Oxidative Stress-Induced Neuronal Damage
Dimethyl fumarate (B1241708) confers robust protection to various neuronal cell types against damage induced by oxidative stress. mdpi.com A primary mechanism underlying this neuroprotection is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway. mdpi.comnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. researchgate.net
In experimental settings, DMF has been shown to increase the survival of neural stem/progenitor cells (NPCs) and differentiated motor neurons when challenged with oxidative stressors like hydrogen peroxide (H₂O₂). mdpi.com Treatment with DMF leads to a reduction in reactive oxygen species (ROS) production and a decrease in apoptosis (programmed cell death) in these cells. mdpi.com This protective effect is linked to the upregulation of Nrf2 and its downstream target genes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase-1 (NQO1), and glutathione (B108866) (GSH). jst.go.jpnih.gov Specifically, DMF has been shown to increase the expression of Nrf2 at both the RNA and protein levels in NPCs. mdpi.com
Furthermore, in models of striatal brain damage induced by sodium nitroprusside, oral administration of DMF protected against motor dysfunction and brain damage. jst.go.jp In vitro studies using rat primary striatal cell cultures confirmed that DMF's protective effect against hydrogen peroxide-induced cytotoxicity is mediated, at least in part, by the activation of heme oxygenase-1. jst.go.jp
The neuroprotective effects of DMF against oxidative stress are not limited to direct neuronal protection. By modulating the inflammatory response of glial cells, DMF indirectly protects neurons from the toxic microenvironments created by neuroinflammation. d-nb.info
Table 1: Effects of Dimethyl Fumarate on Oxidative Stress Markers
| Experimental Model | Key Findings | Reference |
|---|---|---|
| Mouse and rat neural stem/progenitor cells (NPCs) and motor neurons | Increased survival following H₂O₂ treatment; reduced ROS production; decreased apoptosis; increased Nrf2 expression. | mdpi.com |
| Rat primary striatal cultures | Markedly prevented hydrogen peroxide-induced cytotoxicity; effect inhibited by a heme oxygenase-1 inhibitor. | jst.go.jp |
| In vivo model of oxidative stress (sodium nitroprusside-induced) | Prevented motor dysfunction and protected against brain damage. | jst.go.jp |
| Murine neurons and microglia | Activated the Nrf2 antioxidant pathway in neurons. | mdpi.com |
Attenuation of Neuroinflammation in Central Nervous System Models
Dimethyl fumarate exerts potent anti-inflammatory effects within the central nervous system (CNS) by modulating the activity of glial cells, particularly microglia and astrocytes. karger.com These cells are key mediators of neuroinflammation, and their chronic activation can lead to the production of neurotoxic molecules. nih.gov
In various in vitro models, DMF has been shown to suppress the activation of microglia and astrocytes. karger.com For instance, in co-cultures of astrocytes and microglia, DMF treatment inhibited the production and release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) that are typically induced by inflammatory stimuli like lipopolysaccharide (LPS). karger.comnih.gov This inhibition occurs at the level of gene transcription. nih.gov
The anti-inflammatory action of DMF is partly mediated through the Nrf2 pathway, but Nrf2-independent mechanisms also play a significant role. mdpi.commdpi.com DMF can suppress the activity of the pro-inflammatory transcription factor NF-κB, a key regulator of inflammatory gene expression. mdpi.comd-nb.info Studies have shown that DMF can inhibit the LPS-induced activation of the NF-κB pathway in microglia. mdpi.com
Furthermore, DMF has been observed to modulate the phenotype of microglia, promoting a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) state. frontiersin.org This is evidenced by the reduced expression of M1 markers like TNF-α and IL-6, and the induction of M2 markers such as arginase-1 and increased phagocytic activity. frontiersin.org This shift helps to resolve inflammation and create a more favorable environment for neuronal survival. In a mouse model of diabetic neuropathy, DMF treatment suppressed the activation of both microglia and astrocytes in the spinal cord. frontiersin.org
Preservation of Neuronal and Oligodendrocyte Viability
Dimethyl fumarate has demonstrated a direct protective effect on the viability of both neurons and oligodendrocytes, the myelin-producing cells of the CNS. mdpi.comnih.gov This is crucial in the context of demyelinating diseases where both cell types are vulnerable to damage.
In vitro studies have shown that DMF protects neurons and oligodendrocytes from apoptosis and oxidative stress-induced cell death. mdpi.comnih.gov Treatment with DMF can increase the viability of oligodendroglial cells when challenged with hydrogen peroxide, with the protective effect being more pronounced with prolonged treatment. nih.gov This protection is associated with an upregulation of antioxidant responses, including increased levels of glutathione (GSH). nih.gov
Beyond just survival, DMF also appears to influence the maturation and differentiation of oligodendrocyte lineage cells (OLCs). mdpi.comnih.gov In cultured OLCs, DMF treatment has been observed to slow down cell proliferation while promoting differentiation towards mature, potentially myelinating oligodendrocytes. mdpi.comnih.gov This is supported by findings that show an increase in the expression of myelin basic protein (MBP), a marker for mature oligodendrocytes, following DMF treatment. mdpi.comnih.gov
The neuroprotective effects of DMF also extend to preserving neuronal viability in the face of inflammatory insults. Conditioned media from LPS-activated microglia can induce neuronal apoptosis; however, pretreatment of the microglia with DMF significantly reduces this neurotoxic effect, thereby preserving neuronal viability. mdpi.comd-nb.info
Table 2: Effects of Dimethyl Fumarate on Neuronal and Oligodendrocyte Viability
| Cell Type | Experimental Condition | Key Findings | Reference |
|---|---|---|---|
| Oligodendroglial cells (MO3.13) | Hydrogen peroxide challenge | Maintained viability after 72h of DMF pretreatment; associated with increased GSH levels. | nih.gov |
| Oligodendrocyte lineage cells (Oli neu) | In vitro culture | Slowed cell proliferation and favored differentiation; increased MBP expression. | mdpi.comnih.gov |
| Neurons | Exposure to conditioned media from LPS-treated microglia | DMF treatment of microglia prevented neuronal apoptosis. | mdpi.comd-nb.info |
| Human neural progenitor cells | Th1 cytokine-induced inflammation | Improved survival of apoptotic neural progenitors. | nih.gov |
Effects on Axonal Integrity and Myelin Preservation
In addition to its cellular protective effects, dimethyl fumarate has been shown to preserve axonal integrity and myelin in experimental models of demyelination. neurology.orgresearchgate.net This is a critical aspect of its neuroprotective profile, as axonal damage is a major contributor to irreversible neurological disability.
In the cuprizone/rapamycin model of demyelination and neurodegeneration, mice treated with DMF exhibited significantly fewer damaged axons and a greater number of myelinated axons in the corpus callosum compared to vehicle-treated animals. neurology.org Electron microscopy analysis revealed that DMF treatment led to improvements in myelin thickness and other myelin characteristics. neurology.org These findings suggest that DMF may reduce the degeneration of acutely demyelinated axons and potentially create an environment that is more permissive for endogenous remyelination. neurology.org
Similarly, in the chronic phase of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, DMF treatment resulted in significant preservation of myelin, with a reduction in the extent of demyelinated areas. nih.govresearchgate.net This was accompanied by a notable preservation of axonal densities within inflamed lesions. nih.govresearchgate.net The preservation of both myelin and axons is thought to be a consequence of DMF's ability to rescue neurons and glial cells from oxidative stress-induced cell death, primarily through the activation of the Nrf2 pathway. mdpi.comnih.gov
Studies in Specific Neurodegenerative Disease Models
Experimental Autoimmune Encephalomyelitis (EAE)
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for studying the pathogenesis of multiple sclerosis. In EAE models, dimethyl fumarate has consistently demonstrated therapeutic efficacy. ijbcp.comhookelabs.com Both preventive and therapeutic administration of DMF have been shown to ameliorate the clinical course of the disease. nih.gov
Treatment with DMF in EAE mice leads to a reduction in the infiltration of inflammatory cells into the central nervous system. nih.gov Specifically, it has been shown to decrease the number of pro-inflammatory Th1 and Th17 cells in the CNS. nih.gov Furthermore, DMF treatment reduces the development and/or infiltration of macrophages and shifts the balance from pro-inflammatory iNOS+ macrophages to immunomodulatory Ym1+ macrophages. nih.gov
The beneficial effects of DMF in EAE are not solely due to its immunomodulatory properties in the periphery. Its ability to cross the blood-brain barrier allows it to exert direct neuroprotective effects within the CNS. mdpi.comfrontiersin.org As mentioned previously, DMF treatment in EAE models leads to the preservation of myelin and axons and a reduction in astrocyte activation. nih.govresearchgate.net These neuroprotective effects are largely attributed to the activation of the Nrf2 antioxidant pathway, as the beneficial effects of DMF on the clinical course and axon preservation are significantly diminished in Nrf2-deficient mice. nih.gov However, some studies suggest that the anti-inflammatory and immunomodulatory effects of DMF in EAE can also occur through Nrf2-independent pathways. nih.gov
TDP-43-Dependent Frontotemporal Dementia Models
Frontotemporal dementia (FTD) is a neurodegenerative disorder characterized by the progressive deterioration of the frontal and temporal lobes of the brain. A significant subset of FTD cases is associated with the pathological accumulation of the TAR DNA-binding protein 43 (TDP-43).
Recent studies have explored the therapeutic potential of dimethyl fumarate in a mouse model of TDP-43-dependent FTD. myscience.orgdntb.gov.ua In a transgenic mouse model overexpressing TDP-43, which exhibits early cognitive impairments, oral DMF treatment from a presymptomatic stage led to significant improvements in cognitive function. dntb.gov.uanih.gov
This cognitive enhancement was correlated with neuroprotection in key brain regions affected in FTD, namely the dentate gyrus of the hippocampus and the prefrontal cortex. dntb.gov.uanih.gov In these areas, DMF treatment was associated with a reduction in neuronal loss and a decrease in astrogliosis, a marker of neuroinflammation. dntb.gov.uanih.gov These findings suggest that DMF's ability to activate the Nrf2 pathway and mitigate neuroinflammation could be beneficial in slowing the degenerative processes in TDP-43-related FTD. researchgate.netresearchgate.net
TAU-Dependent Frontotemporal Dementia Models
Frontotemporal dementia (FTD) is characterized by the progressive neurodegeneration of the frontal and temporal lobes of the brain, leading to impairments in behavior, cognition, and language. nih.govnih.govdntb.gov.ua Recent research has identified the transcription factor Nuclear Factor erythroid-derived 2-like 2 (NRF2) as a crucial element in limiting neurodegeneration. nih.govnih.govdntb.gov.ua Activation of NRF2 has been shown to alleviate processes related to FTD, such as neuroinflammation. nih.gov
Dimethyl fumarate (DMF), an established NRF2 activator, has demonstrated neuroprotective capabilities in a mouse model of TAU-dependent FTD. nih.govnih.govresearchgate.net In these models, DMF treatment has been observed to reduce neurodegeneration, TAU hyperphosphorylation, neuroinflammation, and oxidative stress. nih.gov These findings suggest the potential for repositioning DMF as a therapeutic agent for FTD. nih.govnih.govresearchgate.net Furthermore, studies have also shown that DMF can prevent cognitive decline, neurodegeneration, and astrogliosis in TDP-43-dependent FTD models, broadening its potential therapeutic application. nih.govnih.govdntb.gov.ua
In FTD-TAU models, hippocampal cells that overexpress the mutant human TAUP301L protein produce the chemokine fractalkine (CXCL1). nih.gov This chemokine activates AKT in microglia, which in turn inhibits glycogen (B147801) synthase kinase-3β (GSK-3β) and upregulates NRF2 and its target genes, including heme oxygenase 1 (Hmox1). nih.gov
Table 1: Effects of Dimethyl Fumarate in FTD Models
| Model | Key Findings | Primary Mechanism | Reference |
|---|---|---|---|
| TAU-Dependent FTD Mouse Model | Reduced neurodegeneration, neuroinflammation, and oxidative stress. Mitigated TAU hyperphosphorylation. | NRF2 Activation | nih.govresearchgate.net |
| TDP-43-Dependent FTD Mouse Model | Prevented cognitive decline, neurodegeneration, and astrogliosis. | NRF2 Activation | nih.govnih.govdntb.gov.ua |
Models of Brain Ischemia and Hemorrhage (e.g., subarachnoid hemorrhage, intracerebral hemorrhage)
Dimethyl fumarate has shown significant neuroprotective effects in various preclinical models of acute brain injury, including both ischemic and hemorrhagic stroke.
Brain Ischemia: In experimental models of ischemic stroke, such as transient middle cerebral artery occlusion (tMCAO), DMF administration has been shown to reduce neuronal cell death through multiple anti-inflammatory and cytoprotective effects. nih.gov It diminishes the pro-inflammatory activation of astrocytes and brain microvascular endothelial cells and suppresses the migration of monocytes across the endothelial layer. nih.gov Studies have demonstrated that DMF reduces oxidative stress, pro-inflammatory cytokines, cerebral edema, and apoptosis, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comresearchgate.net Treatment with DMF leads to a reduction in brain area loss, improved neuropathological scores, and diminished activation of microglia and astroglia. mdpi.com It also helps maintain the integrity of the blood-brain barrier (BBB) by preserving interendothelial tight junctions, which restricts the influx of blood-derived molecules and fluid into the central nervous system. nih.govmdpi.com While some studies report that DMF treatment for three or more days significantly decreases infarct volume, others have found no significant effect on infarct size with shorter treatment durations. scielo.br
Brain Hemorrhage: In models of intracerebral hemorrhage (ICH), DMF potently attenuates neurological deficits, reduces brain edema, and improves hematoma resolution. ahajournals.org These beneficial effects are largely attributed to the activation of the Nrf2 pathway, as the therapeutic impact is lost in Nrf2 knockout animals. ahajournals.org DMF treatment upregulates the expression of Nrf2 and its target genes involved in detoxification and cleanup, such as CD36. ahajournals.org In vitro, DMF enhances the pro-phagocytic function of microglia, suggesting a mechanism for improved hematoma clearance. ahajournals.org Studies using collagenase and blood injection ICH models in mice showed that DMF reduced neurological deficits, brain water content, and perihematomal microglial activation. jefferson.edunih.gov It also reduces blood-brain barrier permeability and inflammation by modulating pathways involving casein kinase 2 (CK2) and musculo-aponeurotic fibrosarcoma-G (MAFG) protein. nih.govnih.gov
In models of subarachnoid hemorrhage (SAH), DMF has also been shown to be protective. frontiersin.orgnih.gov It alleviates early brain injury and subsequent learning deficits by activating the Keap1-Nrf2-ARE system, which downregulates oxidative stress and inflammation. nih.gov The activation of Nrf2 by DMF can minimize brain damage in experimental SAH. nih.gov
Table 2: Effects of Dimethyl Fumarate in Brain Ischemia and Hemorrhage Models
| Model Type | Specific Model | Key Findings | Primary Mechanism | Reference |
|---|---|---|---|---|
| Ischemic Stroke | Middle Cerebral Artery Occlusion (MCAO) | Reduced infarct volume, brain edema, neuroinflammation, and oxidative stress. Preserved BBB integrity. | Nrf2 Pathway Activation | nih.govmdpi.comscielo.brfrontiersin.org |
| Intracerebral Hemorrhage (ICH) | Collagenase or Autologous Blood Injection | Reduced neurological deficits, brain edema, and BBB permeability. Improved hematoma resolution. | Nrf2 Pathway Activation, CK2/MAFG Signaling | ahajournals.orgjefferson.edunih.govnih.gov |
| Subarachnoid Hemorrhage (SAH) | Autologous Blood Injection | Ameliorated early brain injury and cognitive deficits. Reduced oxidative stress and inflammation. | Keap1-Nrf2-ARE System Activation | nih.govnih.gov |
Retinal Degeneration Models (e.g., light-induced photoreceptor loss)
Dimethyl fumarate has demonstrated neuroprotective effects in non-inflammatory animal models of retinal damage, suggesting applications beyond immunomodulatory conditions. nih.govfrontiersin.org In a light-induced photoreceptor loss model in mice, which causes retinal degeneration through the overstimulation of photoreceptors and accumulation of reactive oxygen species, DMF treatment significantly reduced retinal degeneration. nih.govfrontiersin.orgneurology.org
The protective mechanism in these models involves both antioxidant and anti-inflammatory effects. nih.govfrontiersin.org Mice treated with DMF showed increased levels of the antioxidant glutathione (GSH) in the retina and the surrounding choroid tissue. nih.govfrontiersin.orgneurology.org Histological analysis also revealed a reduction in microglial activation in the outer retinal layers of DMF-treated mice, bringing the number of activated microglia (Iba1+ cells) down to baseline levels. frontiersin.orgneurology.org These effects are largely mediated through the Nrf2 pathway. researchgate.net
In contrast, DMF did not show protective effects in a traumatic optic nerve crush model, indicating that its neuroprotective action may be context-dependent and more effective against damage mediated by oxidative stress rather than direct traumatic axonal injury. nih.govfrontiersin.orgneurology.org However, other studies have reported that DMF can promote the survival of retinal ganglion cells (RGCs) after optic nerve crush, possibly via the Nrf2/heme oxygenase-1 (HO-1) axis. researchgate.netfrontiersin.org
Table 3: Effects of Dimethyl Fumarate in Retinal Degeneration Models
| Model | Key Findings | Primary Mechanism | Reference |
|---|---|---|---|
| Light-Induced Photoreceptor Loss | Significantly reduced retinal degeneration; less microglial activation. | Increased Glutathione (GSH) levels, Anti-inflammatory effects. | nih.govfrontiersin.orgneurology.org |
| Optic Nerve Crush | Conflicting results: one study showed no protective effect, while another reported promotion of RGC survival. | Possible Nrf2/HO-1 axis activation. | nih.govresearchgate.netfrontiersin.org |
General Implications for Neurodegenerative Diseases
The neuroprotective, anti-inflammatory, and antioxidant properties of dimethyl fumarate, demonstrated across various preclinical models, suggest its potential therapeutic application for a range of neurodegenerative diseases beyond its approved use in multiple sclerosis. mdpi.comnih.gov The primary mechanism underlying these effects is the activation of the Nuclear Factor erythroid-derived 2-like 2 (Nrf2) pathway, a key regulator of the antioxidant response. nih.gov
Upon entering cells, DMF's active metabolite, monomethyl fumarate (MMF), causes the dissociation of the Keap1/Nrf2 complex, allowing Nrf2 to translocate to the nucleus and activate the antioxidant response element (ARE). mdpi.com This leads to the increased production of numerous detoxifying and antioxidant enzymes, such as heme oxygenase-1. mdpi.com DMF has been shown to reduce the production of reactive oxygen species (ROS), decrease hippocampal atrophy, and inhibit the accumulation of Aβ deposition in murine models of Alzheimer's disease. mdpi.com
Beyond Nrf2 activation, DMF exerts immunosuppressive and anti-inflammatory actions by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.gov MMF also acts as an agonist for the hydroxycarboxylic acid receptor 2 (HCAR2), which contributes to reducing neuroinflammation. nih.gov These pleiotropic effects have been observed in models of Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), where DMF treatment has been shown to protect neurons, improve motor function, and reduce the accumulation of pathological proteins like α-synuclein. frontiersin.orgnih.govtandfonline.com The modulation of microglia functions, including the regulation of glutathione (GSH) metabolism and iron homeostasis, is another key aspect of DMF's neuroprotective action. nih.gov
Table 4: General Neuroprotective Mechanisms of Dimethyl Fumarate
| Mechanism | Description | Relevance to Neurodegenerative Disease | Reference |
|---|---|---|---|
| Nrf2 Pathway Activation | Induces expression of antioxidant and detoxifying enzymes (e.g., HO-1, NQO1). | Combats oxidative stress, a common pathology in AD, PD, and HD. | mdpi.comnih.govtandfonline.com |
| NF-κB Pathway Inhibition | Suppresses the production of pro-inflammatory cytokines. | Reduces neuroinflammation associated with disease progression. | nih.gov |
| HCAR2 Agonism | Contributes to anti-inflammatory effects in microglia. | Modulates glial cell activation to reduce detrimental inflammatory responses. | nih.gov |
| Glutathione (GSH) Pathway Regulation | Increases levels of the key endogenous antioxidant GSH. | Enhances cellular defense against reactive oxygen species. | nih.gov |
Blood-Brain Barrier (BBB) Permeability in Preclinical Studies
The effectiveness of a neuroprotective agent is contingent upon its ability to cross the blood-brain barrier (BBB) and reach its target within the central nervous system (CNS). Preclinical studies have provided evidence that fumaric acid esters can penetrate the BBB. nih.gov
Orally administered dimethyl fumarate is a prodrug that is rapidly hydrolyzed by esterases in the small intestine to its active metabolite, monomethyl fumarate (MMF). mdpi.comnih.gov Pharmacokinetic studies have demonstrated that this circulating MMF can pass the blood-brain barrier and subsequently activate the Nrf2 pathway within the CNS. nih.gov This was confirmed in studies of experimental autoimmune encephalomyelitis (EAE), where oral DMF treatment led to clinical improvement and reduced astrocyte activation, effects that were absent in Nrf2 deficient mice, indicating the drug successfully reached its CNS target. nih.gov
Despite its ability to cross the BBB, enhancing the brain permeability of DMF is an active area of research to improve its therapeutic efficacy for neurological disorders. researchgate.netnih.gov Due to its high liposolubility, DMF is inherently cell-permeable, but formulation strategies are being explored to further boost its concentration in the brain. researchgate.net
One promising approach involves the use of nanocarriers. Studies have developed tocopherol-acetate-based nanolipidic carriers (NLCs) and other vitamin-based solid lipid nanoparticles (SLNs) to encapsulate DMF. nih.govacs.org In preclinical rat models, these nanoformulations have been shown to significantly enhance oral bioavailability and lead to substantially improved brain concentrations of DMF compared to the administration of the plain drug. nih.govacs.org Cellular uptake studies using Caco-2 (as a model for intestinal absorption) and SH-SY5Y (neuronal cells) monolayers confirmed that these carrier systems improve both intestinal and neuronal uptake. nih.govacs.org
Table 5: Preclinical Evidence for DMF Blood-Brain Barrier Permeability
| Study Type | Model/System | Key Findings | Reference |
|---|---|---|---|
| Pharmacokinetic/Pharmacodynamic | EAE mouse model | Orally administered DMF leads to Nrf2 activation in the CNS, demonstrating BBB passage of its active metabolite (MMF). | nih.gov |
| Formulation/Biodistribution | Rat models | Nanolipidic carriers (NLCs) and solid lipid nanoparticles (SLNs) significantly enhanced oral bioavailability and brain concentration of DMF. | nih.govacs.org |
| Cellular Uptake | Caco-2 and SH-SY5Y cell lines | Nanoformulations improved intestinal permeability and neuronal uptake of DMF. | nih.govacs.org |
Investigation of Dimethyl Fumarate in Other Preclinical Disease Models
Anti-inflammatory and Antioxidant Effects in Organ Systems
In preclinical models of sepsis, often induced by methods like cecal ligation and puncture (CLP) in rats, DMF has shown protective effects against organ damage. nih.govresearchgate.net Treatment with DMF in septic animals resulted in a significant reduction in neutrophil infiltration, nitric oxide metabolism, and oxidative damage to lipids and proteins in organs such as the heart, liver, and lungs. nih.gov This was accompanied by an increase in the activities of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov The protective mechanisms of DMF in sepsis are largely attributed to its activation of the Nrf2 pathway, which helps to prevent oxidative stress and inflammation. nih.govresearchgate.net Furthermore, in a lipopolysaccharide (LPS)-induced sepsis model in mice, DMF increased the survival rate and attenuated organ damage by reducing inflammatory cytokines like IL-6 and TNF-α. researchgate.net These effects were linked to the inhibition of the NF-κB pathway. researchgate.net
Table 1: Effects of Dimethyl Fumarate (B1241708) in Sepsis Models
| Model | Key Findings |
|---|---|
| Cecal Ligation and Puncture (CLP) in rats | Reduced neutrophil infiltration, nitric oxide metabolism, and oxidative damage. Increased SOD and CAT activities. nih.gov |
The efficacy of DMF has been evaluated in models of ischemia-reperfusion (I/R) injury, a condition characterized by oxidative stress and inflammation. frontiersin.org In vitro studies using H9c2 cardiomyoblasts subjected to oxygen-glucose deprivation/reoxygenation (OGD/R) demonstrated that DMF upregulates Nrf2, suppresses indicators of apoptotic cell death, reduces the generation of reactive oxygen species (ROS), and downregulates adhesion molecules. frontiersin.org Pretreatment of H9c2 cells with DMF improved cell viability and attenuated cellular damage. nih.gov The compound has been shown to reduce myocardial I/R injury in a Nrf2-dependent manner. nih.gov
In various in vivo models, including myocardial and hepatic I/R injury, DMF has demonstrated protective effects. frontiersin.org It has been shown to reduce myocardial infarct size by inhibiting the NF-κB pathway. mdpi.com In hepatic I/R injury, DMF's protective effects are linked to the activation of the Nrf2/SLC7A11/HO-1 axis, which helps to inhibit ferroptosis, a form of iron-dependent cell death. nih.gov
Table 2: Effects of Dimethyl Fumarate in Reperfusion Injury Models
| Model | Key Findings |
|---|---|
| H9c2 cardiomyoblasts (in vitro) | Upregulated Nrf2. Suppressed apoptosis. Reduced ROS generation. Downregulated adhesion molecules. frontiersin.org |
| Rodent myocardial I/R (in vivo) | Reduced infarct size. Inhibited NF-κB pathway. mdpi.com |
Preclinical studies have explored the therapeutic potential of DMF in animal models of nonalcoholic fatty liver disease (NAFLD), a condition linked to metabolic disturbances. In mice fed a high-fat diet (HFD), DMF treatment was found to suppress the gene and protein levels of sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis, while upregulating Nrf2 levels. researchgate.net This modulation, along with the inhibition of the NF-κB pathway, suggests that DMF can mitigate the development of HFD-induced NAFLD. researchgate.net Another study revealed that DMF alleviates lipid accumulation in NAFLD mice by inhibiting the excessive enrichment of mitochondria-associated membranes (MAMs). nih.gov This effect was found to be dependent on the regulation of Sirtuin-1 (SIRT1), as inhibiting SIRT1 reversed DMF's ability to suppress MAMs over-enrichment. nih.gov
Table 3: Effects of Dimethyl Fumarate in NAFLD Models
| Model | Key Findings |
|---|---|
| High-Fat Diet (HFD) in mice | Suppressed SREBP-1c. Upregulated Nrf2. Inhibited NF-κB pathway. researchgate.net |
Reperfusion Injury Models (e.g., cardiomyoblasts)
Effects on Autoimmune and Inflammatory Conditions
Experimental autoimmune neuritis (EAN), an animal model for Guillain-Barré syndrome, has been used to study the effects of DMF on autoimmune inflammation in the peripheral nervous system. plos.org In Lewis rats with EAN, treatment with DMF significantly ameliorated the clinical signs of neuritis, reducing demyelination and axonal degeneration. plos.org Histological analysis revealed a significant decrease in inflammatory infiltrates in the sciatic nerves. plos.org A key mechanism identified was the increase of nuclear factor (erythroid derived 2)-related factor 2 (Nrf2) positive axons, supporting the neuroprotective potential of DMF. plos.org Further research has shown that DMF treatment in EAN rats elevates the levels of Nrf2 and its target gene heme oxygenase-1 (HO-1) in sciatic nerves, which facilitates the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. nih.gov
Table 4: Effects of Dimethyl Fumarate in EAN Models
| Model | Key Findings |
|---|---|
| Lewis rat EAN | Ameliorated clinical neuritis. Reduced demyelination and axonal degeneration. Decreased inflammatory infiltrates. Increased Nrf2 positive axons. plos.org |
The immunomodulatory effects of DMF extend to the gut. In a murine model of postoperative ileus, DMF administration prevented delays in gastrointestinal transit, reduced lymphocyte infiltration, and decreased the activation of NF-κB and levels of IL-6. researchgate.net In models of colitis, DMF has been shown to reduce intestinal inflammation. mdpi.com For instance, in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model, DMF administration led to a reduction in weight loss and colon damage, while increasing glutathione (B108866) (GSH) levels and suppressing pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6. mdpi.com
Studies have also highlighted DMF's impact on the gut-associated lymphoid tissue (GALT). In the EAN rat model, oral DMF treatment induced an immunoregulatory phenotype in the ileum, characterized by an increase in FoxP3 and HO-1 mRNA expression. nih.gov This was accompanied by a reduction in the expression of Toll-like receptor 4 (TLR4) in the duodenum and an increase in CD4+CD25+ regulatory T cells in the Peyer's patches, which were shown to have a protective effect when transferred to other EAN rats. nih.gov
Table 5: Effects of Dimethyl Fumarate on Intestinal Immune Regulation
| Model | Key Findings |
|---|---|
| Murine postoperative ileus | Prevented delayed GI transit. Reduced lymphocyte infiltration. Reduced NF-κB activation and IL-6 levels. researchgate.net |
| DSS-induced colitis | Reduced weight loss and colon damage. Increased GSH levels. Suppressed IL-1β, TNF-α, and IL-6. mdpi.com |
Intestinal Immune Regulation
Modulatory Effects in Cancer Cell Lines (Focus on Mechanisms)
Dimethyl fumarate exhibits significant modulatory effects in various cancer cell lines through multiple mechanisms, often demonstrating a dose-dependent dual role. aacrjournals.org Its anti-proliferative and cytotoxic effects have been observed in a range of cancers, including colon carcinoma, melanoma, lung adenocarcinoma, and cutaneous T-cell lymphoma. nih.govmdpi.commdpi.com
One of the primary mechanisms of DMF's action in cancer cells involves the modulation of the nuclear factor erythroid 2-related factor 2 (NRF2) pathway. aacrjournals.orgnih.gov At lower concentrations, DMF can activate the NRF2 antioxidant pathway, promoting cell survival. aacrjournals.org However, at higher, clinically relevant concentrations, DMF has been shown to inhibit the NRF2 stabilizer, DJ-1. aacrjournals.org This leads to impaired NRF2 induction and a subsequent increase in oxidative stress and depletion of glutathione (GSH), ultimately promoting cancer cell death. aacrjournals.orgnih.gov This cytotoxic effect is particularly pronounced in KRAS-mutated cancer cells, which show increased reactive oxygen species (ROS) formation and GSH depletion upon DMF treatment. nih.gov
DMF also influences cell cycle progression and induces apoptosis and autophagy in cancer cells. In human colon carcinoma cell lines HT-29 and T84, DMF was found to induce a cell cycle arrest in the G0/G1 phase. mdpi.com This arrest is associated with the upregulation of the cell cycle inhibitor p21 and the downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4). mdpi.com Furthermore, DMF treatment leads to the activation of apoptotic markers, such as caspase-3/7, and an increase in autophagy-associated proteins, suggesting that both apoptosis and autophagy contribute to its anti-tumor effects. mdpi.com
Another significant target of DMF is the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation. mdpi.com In cutaneous T-cell lymphoma and human T-cell leukemia virus type 1-infected T-cells, DMF has been shown to inhibit both the canonical and non-canonical NF-κB pathways. mdpi.com This inhibition leads to the downregulation of anti-apoptotic proteins like c-IAP2 and survivin, thereby restoring the apoptotic sensitivity of malignant T-cells. mdpi.com
Table 2: Mechanisms of Dimethyl Fumarate in Cancer Cell Lines
| Mechanism | Effect | Affected Cancer Cell Lines | Reference |
|---|---|---|---|
| NRF2 Pathway Modulation | Inhibition of NRF2 stabilizer DJ-1, leading to increased oxidative stress and cell death. | Various, including KRAS-mutated cancers. | aacrjournals.orgnih.gov |
| Cell Cycle Arrest | Induction of G0/G1 phase arrest via p21 upregulation and cyclin D1/CDK4 downregulation. | Colon carcinoma (HT-29, T84). | mdpi.com |
| Induction of Apoptosis | Activation of caspase-3/7. | Colon carcinoma (T84). | mdpi.com |
| Induction of Autophagy | Upregulation of autophagy-associated proteins. | Colon carcinoma (HT-29, T84). | mdpi.com |
| NF-κB Pathway Inhibition | Inhibition of canonical and non-canonical pathways, downregulation of anti-apoptotic proteins. | Cutaneous T-cell lymphoma, HTLV-1 infected T-cells. | mdpi.com |
Future Directions in Dimethyl Fumarate Research
Unraveling Pleiotropic Mechanisms and Interconnected Pathways
Dimethyl fumarate (B1241708) is recognized for its pleiotropic effects, acting on multiple cellular pathways to exert its antioxidant, anti-inflammatory, and immunomodulatory actions. researchgate.netfrontiersin.orgnih.gov A primary avenue of future research is to fully understand the interconnectedness of these pathways.
The principal mechanism of DMF involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. patsnap.comnih.gov DMF, an electrophilic compound, reacts with cysteine residues on the Keap1 protein, a negative regulator of Nrf2. patsnap.comnih.gov This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to accumulate in the nucleus and drive the expression of antioxidant response element (ARE) genes. researchgate.netpatsnap.comnih.gov These genes encode for a variety of protective proteins, including NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1). frontiersin.orgnih.govpatsnap.com
However, the effects of DMF are not solely dependent on Nrf2. researchgate.net Research has highlighted the importance of Nrf2-independent mechanisms, including:
Inhibition of the NF-κB Pathway: DMF has been shown to suppress the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. patsnap.comnih.govresearchgate.net By inhibiting NF-κB, DMF reduces the production of pro-inflammatory cytokines and chemokines, contributing to its anti-inflammatory effects. patsnap.commdpi.com
HCAR2 Agonism: The primary metabolite of DMF, monomethyl fumarate (MMF), is an agonist for the hydroxycarboxylic acid receptor 2 (HCAR2), a G protein-coupled receptor found on various immune cells. nih.govpatsnap.com Activation of HCAR2 by MMF can modulate immune responses, including microglial activation, independently of the Nrf2 pathway. nih.govmdpi.com
Glutathione (B108866) (GSH) Modulation: DMF interacts with and depletes intracellular glutathione (GSH). frontiersin.orgnih.gov This initial depletion can trigger an adaptive response, leading to increased GSH synthesis and recycling, which in turn can inhibit NF-κB independently of Nrf2 activation. frontiersin.org
Identification of Novel Molecular Targets
While Keap1 is a well-established target of DMF, recent studies indicate that its electrophilic nature allows it to react with a broader range of proteins through a process called succination, where it modifies cysteine residues. nih.govnih.govmdpi.com Identifying these additional targets is a key future direction, as it could reveal mechanisms of action beyond Nrf2 stabilization. nih.gov
Mass spectrometry-based proteomics has started to uncover these novel targets. A 2018 study identified 24 new proteins modified by DMF in neurons and astrocytes. nih.gov These findings suggest that the neuroprotective effects of DMF may involve targets other than Keap1. nih.gov
| Protein Target | Cell Type | Potential Functional Consequence of Modification | Reference |
|---|---|---|---|
| Cofilin-1 | Neurons, Astrocytes | Reduced actin-severing ability, potentially preserving filamentous actin structure. nih.gov | nih.govnih.gov |
| Tubulin | Neurons, Astrocytes | Modification observed, but did not significantly impact axonal lysosomal trafficking in one study. nih.gov Further research is needed to understand the full implications. | nih.govnih.gov |
| Collapsin response mediator protein 2 (CRMP2) | Neurons, Astrocytes | Potential modulation of cytoskeletal remodeling and response to neurodegenerative cues. nih.gov | nih.govnih.gov |
The identification of these and other targets will open new avenues for research into the full spectrum of DMF's biological effects. nih.gov For example, the modification of cytoskeletal proteins like cofilin-1 could directly contribute to the neuroprotective and remyelinating benefits seen in multiple sclerosis treatment. nih.govnih.gov
Development of Advanced Preclinical Models
To better understand DMF's therapeutic potential and mechanisms, the development of more sophisticated preclinical models is essential. While traditional models have been valuable, future research will benefit from models that more accurately replicate the complexity of human diseases.
For neurodegenerative diseases, this includes moving beyond simple toxin-induced models. For instance, in Alzheimer's disease research, while some studies have used transgenic animal models of amyloidosis, the results have been conflicting. frontiersin.org More complex models that incorporate multiple pathological features of the disease are needed.
In the context of multiple sclerosis, the cuprizone-induced demyelination model has been used to evaluate DMF-based nanomedicines. acs.orgnih.gov This model is useful for studying demyelination and remyelination, and studies have shown that lipid-based nanoparticles containing DMF can effectively rejuvenate the myelin sheath. acs.orgnih.gov Future models could aim to incorporate a more persistent inflammatory component to better mimic the human condition.
| Disease Model | Model Type | Key Findings with DMF | Reference |
|---|---|---|---|
| Multiple Sclerosis | Cuprizone-induced demyelination in rodents | Lipoidal nanoparticles with DMF improved motor coordination and rejuvenated the myelin sheath. acs.orgnih.gov | acs.orgnih.gov |
| Parkinson's Disease | Rotenone-induced mouse model | DMF improved motor deficits and decreased levels of α-synuclein. frontiersin.org | frontiersin.org |
| Alzheimer's Disease | Streptozotocin-induced rat model | DMF reduced the number of lymphocytes and serum levels of IL-6 and IFN-γ, and improved neurogenesis. frontiersin.org | frontiersin.org |
| Cardiovascular Disease | Balloon-injury-induced animal models of atherosclerosis | DMF reduced neointimal formation and protected against endothelial cell apoptosis. mdpi.com | mdpi.com |
The development of these advanced models will be crucial for both mechanistic studies and for the preclinical evaluation of new fumarate derivatives and drug delivery systems. acs.org
Exploration of Structure-Activity Relationships for Fumarates
Understanding the relationship between the chemical structure of fumarates and their biological activity is critical for designing new, more potent, and selective drugs. mdpi.com DMF itself is a prodrug that is rapidly hydrolyzed to its active metabolite, MMF. nih.gov
Future research will focus on synthesizing and testing derivatives of DMF and other fumarates to explore how modifications to the core structure affect their activity. This includes altering the ester groups or creating amide derivatives. For example, studies have begun to synthesize and evaluate novel heme oxygenase-1 (HO-1) inducers based on the dimethyl fumarate structure. mdpi.com One study created a series of diaryl fumarates and fumaramides and tested their ability to induce HO-1, finding that several new derivatives had potency comparable to or better than DMF. mdpi.com
The goals of these structure-activity relationship (SAR) studies include:
Enhancing potency towards specific targets.
Improving selectivity to reduce off-target effects.
Modifying pharmacokinetic properties for better drug delivery and duration of action.
Developing compounds that can target specific aspects of the interconnected pathways, for example, by creating a derivative that is a more potent HCAR2 agonist with less Nrf2 activity, or vice-versa.
These SAR studies will be instrumental in the development of a new generation of fumarate-based therapies with improved therapeutic profiles. mdpi.commdpi.com
Therapeutic Repositioning Potential in Preclinical Contexts
Given its well-characterized anti-inflammatory, antioxidative, and immunomodulatory effects, DMF is a prime candidate for drug repositioning. researchgate.netfrontiersin.org A growing body of preclinical evidence suggests its potential utility in a wide range of conditions beyond psoriasis and multiple sclerosis. researchgate.netmdpi.com
Extensive preclinical research has demonstrated the protective effects of DMF in various models of cardiovascular disease, including atherosclerosis, stroke, myocardial infarction, and diabetic cardiovascular complications. mdpi.com In animal models of atherosclerosis, DMF has been shown to reduce neointimal formation and inhibit vascular smooth muscle cell proliferation. mdpi.com
Furthermore, preclinical studies are exploring DMF's potential in:
Neurodegenerative Diseases: Beyond MS, studies in animal models of Parkinson's disease, Alzheimer's disease, and Huntington's disease have shown promising results, with DMF often improving motor function, reducing inflammation, and decreasing pathological protein aggregation. frontiersin.orgnih.gov
Cancer: The role of DMF in cancer is complex and appears to be dose-dependent. nih.govresearchgate.net While it has shown anti-tumor activity in some models, its activation of the Nrf2 pathway could potentially be protective for cancer cells in other contexts. nih.govresearchgate.net This dual role requires careful investigation.
Ocular and Respiratory Diseases: Preclinical data also supports investigating DMF for various eye and lung pathologies characterized by inflammation and oxidative stress. researchgate.netfrontiersin.org
Future research will involve conducting more in-depth preclinical studies in these and other areas to establish a solid foundation for potential clinical trials. This research will leverage the knowledge gained from mechanistic studies to select the most promising disease targets for therapeutic repositioning. researchgate.netfrontiersin.org
Q & A
Q. What are the key physicochemical properties of dimethyl fumarate relevant to experimental design?
DMF (C₆H₈O₄) is a white crystalline solid with a molecular weight of 144.1253 g/mol. Its thermodynamic properties include a boiling point of 466.2 K and melting point of ~374.7 K, with phase-specific heat capacity data (e.g., Cp,solid = 199.2 J/mol·K at 298 K) critical for solubility and stability studies in formulation design . The trans-configuration of its double bond (IUPAC name: (E)-1,4-dimethyl but-2-enedioate) influences reactivity and degradation pathways in aqueous solutions .
Q. What is the primary mechanism of action of DMF in neuroinflammatory models?
DMF activates the Nrf2 antioxidant pathway, inducing cytoprotective genes like NADP(H) quinoline oxidoreductase-1 (NQO1). This mechanism reduces oxidative stress in astrocytes and neurons, as demonstrated in murine experimental autoimmune encephalomyelitis (EAE) models of multiple sclerosis (MS) . Nrf2 activation occurs via covalent modification of Keap1 at cysteine residues, promoting dissociation and nuclear translocation of Nrf2 .
Q. How is DMF synthesized for laboratory use?
A one-step synthesis from maleic anhydride and methanol employs mixed catalysts (e.g., FeCl₃, H₂SO₄, H₃PO₄) under reflux. Optimal conditions yield ~90% DMF, with isomerization to dimethyl maleate minimized by controlling reaction time (1.5 hr) and catalyst ratios .
Advanced Research Questions
Q. How do clinical trial designs for DMF address endpoints like relapse rate and disability progression in MS?
Phase III trials (DEFINE, CONFIRM) used randomized, double-blind, placebo-controlled designs with 2-year follow-ups. Primary endpoints included annualized relapse rate (ARR) and disability worsening (EDSS score). DMF 240 mg twice daily reduced relapse risk by 36–43% (RR 0.57–0.64, P < 0.00001) and disability progression by 30–35% (RR 0.65–0.70, P ≤ 0.0009) versus placebo, with MRI lesion burden as a secondary biomarker . Subgroup analyses stratified patients by baseline T2 lesion volume and gadolinium-enhancing lesions .
Q. What experimental evidence challenges the Nrf2-centric model of DMF’s immunomodulatory effects?
In Nrf2-deficient (Nrf2⁻/⁻) mice, DMF retained efficacy in EAE, reducing IFN-γ/IL-17⁺ CD4⁺ T cells and inducing anti-inflammatory M2 monocytes independently of Nrf2. This suggests alternative pathways, such as direct modulation of B cell MHC-II expression and monocyte polarization, contribute to its anti-inflammatory activity . Contradicts earlier Nrf2-dependent neuroprotection models .
Q. What methodologies resolve discrepancies in DMF’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?
LC-MS/MS quantifies monomethyl fumarate (MMF), the bioactive metabolite, in plasma. PK/PD modeling integrates parameters like Cₘₐₓ (1.5–2.0 µg/mL) and Tₘₐₓ (2–4 hr) to correlate exposure with lymphocyte count reduction (≥30% from baseline). Population PK analyses adjust for covariates (e.g., body weight, renal function) in dose optimization .
Q. How do in vitro assays differentiate DMF’s cytoprotective vs. cytotoxic effects?
Primary rodent neurons and human astrocytes treated with DMF (1–100 µM) show dose-dependent Nrf2 activation and reduced ROS (e.g., 40% decrease in nitrosative stress at 50 µM). Contrastingly, concentrations >100 µM induce apoptosis via depletion of cellular glutathione, highlighting a narrow therapeutic window .
Methodological Guidance
Q. What statistical approaches are used to analyze conflicting clinical trial outcomes?
Fixed-effects meta-analyses pool data from DEFINE/CONFIRM trials (n=2,667) using inverse-variance weighting. Heterogeneity is assessed via I² statistics (e.g., I²=12% for ARR outcomes), with sensitivity analyses excluding high-risk-of-bias studies. For MRI data, mixed-effects models account for within-patient lesion variability .
Q. How is DMF’s immunomodulatory activity validated in spontaneous CNS autoimmunity models?
Transgenic mice expressing myelin-specific B cell receptors (e.g., PLP₁₃₉–₁₅₁) are treated with DMF (15–30 mg/kg/day orally). Flow cytometry quantifies MHC-II⁺ B cell reduction (e.g., 50% decrease vs. vehicle), while histopathology assesses demyelination (Luxol Fast Blue staining) and axonal loss (Bielschowsky silver stain) .
Q. What safety protocols mitigate DMF’s laboratory hazards?
DMF is classified as acutely toxic (LD₅₀ oral rat = 2,400 mg/kg) and irritant. Handling requires PPE (nitrile gloves, lab coat), fume hood use, and spill kits with inert absorbents (vermiculite). Waste disposal follows EPA guidelines for ester-containing compounds .
Tables
Table 1. Key Clinical Trial Outcomes for DMF in RRMS
| Endpoint | DMF 240 mg BID vs. Placebo | Risk Ratio (95% CI) | P-value |
|---|---|---|---|
| Annualized Relapse Rate | 0.17 vs. 0.36 | 0.47 (0.37–0.61) | <0.0001 |
| 12-Week Disability Worsening | 16% vs. 27% | 0.62 (0.44–0.87) | 0.005 |
| New T2 Lesions (MRI) | 2.6 vs. 17.0 | – | <0.001 |
Table 2. Contrasting Mechanisms of DMF in Preclinical Models
| Model | Nrf2 Dependency | Key Findings |
|---|---|---|
| EAE (Wild-Type) | Yes | 70% reduction in clinical score via NQO1 |
| EAE (Nrf2⁻/⁻) | No | 65% reduction via M2 monocytes |
| Spontaneous Autoimmunity | No | 50% MHC-II⁺ B cell inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
